Product packaging for Varioxepine A(Cat. No.:)

Varioxepine A

Cat. No.: B2712414
M. Wt: 463.5 g/mol
InChI Key: PZRCCRWGGJKTKC-GZLQHJCCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Varioxepine A is an organooxygen compound and an organonitrogen compound. It is functionally related to an alpha-amino acid.
This compound has been reported in Paecilomyces variotii with data available.
antimicrobial from the marine algal-derived endophytic fungus Paecilomyces variotii;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29N3O5 B2712414 Varioxepine A

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3S,15R,18R)-3-benzyl-19,19-dimethyl-6-propan-2-yl-10,16,20,21-tetraoxa-2,5,8-triazapentacyclo[16.2.1.01,15.02,7.09,15]henicosa-6,8,11,13-tetraen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5/c1-16(2)20-21-28-23-25(12-8-9-13-31-23)26(33-19(15-32-25)24(3,4)34-26)29(21)18(22(30)27-20)14-17-10-6-5-7-11-17/h5-13,16,18-19H,14-15H2,1-4H3,(H,27,30)/t18-,19+,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRCCRWGGJKTKC-GZLQHJCCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C3C4(C=CC=CO3)C5(N2C(C(=O)N1)CC6=CC=CC=C6)OC(CO4)C(O5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C2N=C3[C@]4(C=CC=CO3)[C@]5(N2[C@H](C(=O)N1)CC6=CC=CC=C6)O[C@H](CO4)C(O5)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Varioxepine A: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel fungal secondary metabolite isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. Structurally, it is a 3H-oxepine-containing alkaloid distinguished by a unique and complex condensed 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage.[1][2][3][4] The intricate architecture of this compound presented significant challenges for structural elucidation, which was ultimately achieved through a combination of spectroscopic techniques and single-crystal X-ray analysis.[1][2][3][4] this compound has demonstrated potent and specific biological activity, notably inhibiting the growth of the plant pathogenic fungus Fusarium graminearum.[1][2][3] This technical guide provides a comprehensive overview of the discovery, isolation protocols, structural characterization, and known biological activity of this compound, serving as a key resource for researchers in natural product chemistry, mycology, and antifungal drug development.

Discovery of this compound

Producing Organism

This compound is produced by the endophytic fungus Paecilomyces variotii (strain EN-291), which was isolated from a marine alga.[3] Paecilomyces variotii is a ubiquitous ascomycete known for its ability to produce a diverse array of bioactive secondary metabolites with a wide range of biological activities.[5]

General Characteristics

This compound is classified as a 3H-oxepine-containing alkaloid.[1][2][4] Its molecular formula is C₂₆H₂₉N₃O₅, with a corresponding molecular weight of 463.53 g/mol .[2] The molecule is characterized by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, a feature that makes it a subject of significant interest in synthetic and medicinal chemistry.[1][2][3][4]

Fermentation and Isolation

The production and isolation of this compound involve standard mycology and natural product chemistry techniques, including large-scale fermentation, solvent extraction, and multi-step chromatography.

Experimental Protocols

2.1.1. Fungal Fermentation

The fungus Paecilomyces variotii EN-291 is cultured in a potato dextrose broth (PDB) medium. Large-scale fermentation is carried out under controlled conditions to promote the growth of the fungus and the production of secondary metabolites, including this compound.

2.1.2. Extraction and Preliminary Fractionation

Following fermentation, the fungal mycelium is separated from the broth. The crude extract containing this compound is obtained through solvent extraction of the culture. This crude extract is then subjected to preliminary fractionation to separate compounds based on polarity.

2.1.3. Chromatographic Purification

The isolation of pure this compound from the crude extract is achieved through a series of chromatographic techniques. This multi-step process typically involves:

  • Column Chromatography: Initial separation of the crude extract using silica gel or other stationary phases with a gradient of solvents.

  • High-Performance Liquid Chromatography (HPLC): Final purification of this compound to a high degree of purity (>95%) using reverse-phase columns.[2]

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Paecilomyces variotii EN-291 Culture Large-Scale Culture (Potato Dextrose Broth) Fungus->Culture Extraction Solvent Extraction Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Column Chromatography CrudeExtract->ColumnChrom HPLC Reverse-Phase HPLC ColumnChrom->HPLC PureCompound Pure this compound HPLC->PureCompound

Structural Elucidation

The determination of the complex structure of this compound required a combination of advanced analytical techniques. Due to a low proton-to-carbon ratio, standard NMR experiments alone were insufficient to unambiguously assign the planar structure and relative configuration.[1][4]

Spectroscopic and Spectrometric Data

Table 1: Key Physicochemical and Spectroscopic Data for this compound

PropertyData
Molecular Formula C₂₆H₂₉N₃O₅
Molecular Weight 463.53 g/mol
High-Resolution MS Data obtained via HRESIMS
¹H and ¹³C NMR Data acquired in suitable deuterated solvent
Purity (by HPLC) >95%
Solubility Soluble in methanol or DMSO

Note: Specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, and the precise m/z value from HRESIMS are detailed in the primary literature.

Single-Crystal X-ray Analysis

The definitive three-dimensional structure of this compound was determined by single-crystal X-ray diffraction analysis.[1][3][4] This technique provided the precise arrangement of atoms in the crystal lattice, confirming the novel 3,6,8-trioxabicyclo[3.2.1]octane core and establishing the relative stereochemistry of the molecule.

Absolute Configuration

The absolute configuration of this compound was established through a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][4] This computational approach allowed for the prediction of the ECD spectrum, which was then compared to the experimental spectrum to confirm the absolute stereochemistry.

Biological Activity

This compound has been identified as a potent antifungal agent with a notable degree of specificity.

Antifungal Activity

Table 2: Antifungal Activity of this compound

Target OrganismActivity TypeQuantitative Measure (MIC)
Fusarium graminearumAntifungal4 µg/mL

MIC: Minimum Inhibitory Concentration

This compound exhibits potent inhibitory activity against the plant pathogenic fungus Fusarium graminearum, with a reported Minimum Inhibitory Concentration (MIC) of 4 µg/mL.[2] F. graminearum is a significant agricultural pathogen responsible for diseases such as Fusarium head blight in cereal crops.

Mechanism of Action & Signaling Pathways

As of the latest available data, the specific molecular mechanism of action and the signaling pathways in Fusarium graminearum that are inhibited by this compound have not been elucidated. Research in this area is ongoing and represents a key frontier in understanding the therapeutic potential of this molecule. The unique chemical structure of this compound suggests a potentially novel mechanism of antifungal activity.

G VarioxepineA This compound Target Unknown Molecular Target(s) in Fusarium graminearum VarioxepineA->Target Binds to Signaling Disruption of Essential Signaling Pathways Target->Signaling Leads to Inhibition Inhibition of Fungal Growth Signaling->Inhibition Results in

Biosynthesis

The biosynthetic pathway for this compound in Paecilomyces variotii has not yet been fully characterized. However, the identification of other oxepine-containing diketopiperazine alkaloids, such as Varioloid A, from the same fungal strain suggests a potential biosynthetic relationship.[3] It is hypothesized that Varioloid A may serve as a biosynthetic precursor to this compound.[3] Oxepine-containing alkaloids are generally thought to be synthesized by nonribosomal peptide synthetases (NRPSs).[1]

G Precursors Amino Acid Precursors NRPS Nonribosomal Peptide Synthetase (NRPS) Precursors->NRPS VarioloidA Varioloid A NRPS->VarioloidA EnzymaticSteps Further Enzymatic Transformations VarioloidA->EnzymaticSteps Precursor? VarioxepineA This compound EnzymaticSteps->VarioxepineA

Conclusion and Future Directions

This compound stands out as a significant discovery in the field of marine natural products. Its novel chemical structure and potent antifungal activity against a key agricultural pathogen mark it as a promising lead compound for the development of new fungicides. Future research should prioritize the elucidation of its mechanism of action and biosynthetic pathway. A deeper understanding of its molecular targets could pave the way for the design of more potent and selective antifungal agents. Furthermore, unraveling its biosynthesis could enable synthetic biology approaches for the sustainable production of this compound and novel analogues.

References

Varioxepine A: A Comprehensive Technical Guide on its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2][3] It is distinguished by a structurally unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][3] The complex stereochemistry of this compound was elucidated through a combination of single-crystal X-ray analysis, and its absolute configuration was definitively established using DFT conformational analysis and TDDFT-ECD calculations.[1] This compound has demonstrated potent antifungal activity, notably against the plant pathogenic fungus Fusarium graminearum.[1][2][4] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and known biological activity of this compound, including detailed experimental protocols for its isolation and characterization.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. The core of the molecule is a unique oxa-cage, which presented significant challenges in its initial structural elucidation due to a low proton-to-carbon ratio in NMR studies.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₂₆H₂₉N₃O₅[1]
Molecular Weight 463.5 g/mol [1]
CAS Number 1623451-72-8[1]
Appearance Colorless crystals[1]
Solubility Soluble in methanol and DMSO[2]
Structural Features

The defining feature of this compound is its condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1] The planar structure and relative configuration were unambiguously determined by single-crystal X-ray analysis.[1]

Diagram 1: Logical Relationship of this compound's Core Structural Features

A This compound B 3H-Oxepine-Containing Alkaloid A->B is a C Condensed 3,6,8-Trioxabicyclo[3.2.1]octane Motif A->C is characterized by a D Complex Polycyclic System B->D C->D

Core structural classification of this compound.

Stereochemistry

The determination of the absolute configuration of this compound was a critical step in its characterization and was achieved through advanced computational methods.

Relative and Absolute Configuration

The relative configuration of this compound was established by single-crystal X-ray diffraction analysis.[1] Subsequently, the absolute configuration was determined by comparing the experimental electronic circular dichroism (ECD) spectrum with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT).[1] This computational approach has become a powerful tool for the unambiguous assignment of absolute stereochemistry in complex natural products.

Experimental Protocols

The following sections detail the experimental methodologies for the isolation, structural elucidation, and biological evaluation of this compound.

Isolation and Purification of this compound

This compound was isolated from the marine algal-derived endophytic fungus Paecilomyces variotii. The general workflow for its isolation is depicted in Diagram 2.

Diagram 2: Experimental Workflow for the Isolation of this compound

A Cultivation of Paecilomyces variotii B Extraction of Fungal Culture A->B C Crude Extract Partitioning B->C D Chromatographic Separation C->D E Purification by HPLC D->E F Pure this compound E->F

Isolation and purification workflow for this compound.

Protocol:

  • Fungal Cultivation: Paecilomyces variotii is cultured in a suitable liquid medium (e.g., potato dextrose broth) under static conditions at room temperature for a specified period to allow for the production of secondary metabolites.

  • Extraction: The fungal mycelia and broth are separated. The mycelia are typically extracted with a polar organic solvent such as methanol or ethyl acetate. The broth is also extracted with an appropriate organic solvent.

  • Partitioning: The crude extracts are combined and partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

  • Chromatography: The organic-soluble fraction is subjected to a series of chromatographic techniques, such as silica gel column chromatography and Sephadex LH-20 column chromatography, to progressively separate the components of the extract.

  • High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC to yield pure this compound.

Structural Elucidation

Protocol:

  • Crystallization: Colorless crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a solvent such as methanol.[1]

  • Data Collection: A single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature using a specific radiation source (e.g., Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure using direct methods. The structural model is then refined to obtain precise atomic coordinates, bond lengths, and angles, which reveals the relative stereochemistry of the molecule.

Protocol:

  • Conformational Search: A conformational search of the this compound molecule is performed using computational chemistry software to identify low-energy conformers.

  • Geometry Optimization: The geometries of the identified conformers are optimized using Density Functional Theory (DFT) methods with a specified basis set (e.g., B3LYP/6-31G(d)).

  • ECD Calculation: The Electronic Circular Dichroism (ECD) spectra for the optimized conformers are calculated using Time-Dependent Density Functional Theory (TDDFT).

  • Spectral Comparison: The calculated ECD spectrum is compared with the experimentally measured ECD spectrum of this compound. A good agreement between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration.

Biological Activity

This compound has been shown to possess potent antifungal properties.

Antifungal Activity

The antifungal activity of this compound was evaluated against the plant pathogenic fungus Fusarium graminearum. The results are summarized in Table 2.

OrganismAssay TypeResult (MIC)Reference
Fusarium graminearum Broth microdilution4 µg/mL[2][4]

Protocol for Minimum Inhibitory Concentration (MIC) Assay:

  • Inoculum Preparation: A suspension of Fusarium graminearum spores is prepared and adjusted to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in a suitable broth medium in a microtiter plate.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal spore suspension.

  • Incubation: The plate is incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the fungus.

Signaling Pathways

Currently, there is no published information available regarding the specific signaling pathways or the molecular mechanism of action through which this compound exerts its antifungal effects. Further research is required to elucidate these aspects of its biological activity.

Conclusion

This compound is a structurally novel and biologically active natural product with a complex chemical architecture. Its unique 3H-oxepine and condensed oxa-cage motifs make it an interesting target for synthetic chemists and a potential lead compound for the development of new antifungal agents. The definitive elucidation of its absolute stereochemistry through a combination of X-ray crystallography and computational methods highlights the power of modern techniques in natural product chemistry. Future studies are warranted to explore its mechanism of action and potential therapeutic applications.

References

Unraveling the Molecular Architecture: A Technical Guide to the Putative Biosynthesis of Varioxepine A in Marine Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A, a structurally unique 3H-oxepine-containing alkaloid, is a secondary metabolite produced by the marine-derived endophytic fungus Paecilomyces variotii.[1] Exhibiting notable antifungal properties, this compound has garnered significant interest within the scientific community for its potential applications in agriculture and medicine. Understanding its biosynthetic pathway is paramount for harnessing its full therapeutic and biotechnological potential, paving the way for metabolic engineering to enhance production yields and generate novel analogs with improved activities. This technical guide provides a comprehensive overview of the current understanding and a proposed biosynthetic pathway of this compound, detailed experimental protocols for pathway elucidation, and quantitative data where available.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been fully elucidated experimentally, a putative pathway can be constructed based on the identified precursor, varioloid A, and by drawing parallels with the biosynthesis of other oxepine-containing fungal alkaloids, such as oxepinamide F.[2] The proposed pathway likely involves a Non-Ribosomal Peptide Synthetase (NRPS) assembly line followed by tailoring reactions catalyzed by specific enzymes, including a key cytochrome P450 monooxygenase for the formation of the characteristic oxepine ring.

The biosynthesis is hypothesized to commence with the activation of amino acid precursors by an NRPS. The identification of varioloid A as a metabolite of P. variotii strongly suggests its role as a direct precursor to this compound.[2] The subsequent conversion of varioloid A to this compound likely involves a series of oxidative transformations to form the intricate oxa-cage structure.

This compound Putative Biosynthesis cluster_precursors Amino Acid Precursors cluster_nrps NRPS Assembly Precursor_1 L-Tryptophan derivative NRPS Non-Ribosomal Peptide Synthetase (NRPS) Precursor_1->NRPS Precursor_2 L-Alanine derivative Precursor_2->NRPS Varioloid_A Varioloid A NRPS->Varioloid_A Peptide bond formation & cyclization Intermediate Oxidized Intermediate Varioloid_A->Intermediate Cytochrome P450 Monooxygenase (Oxepine ring formation) Varioxepine_A This compound Intermediate->Varioxepine_A Further Oxidations & Rearrangements

A putative biosynthetic pathway for this compound.

Key Enzymes and Genes (Hypothesized)

Based on analogous biosynthetic pathways, the following table summarizes the hypothesized enzymes and their roles in this compound biosynthesis. The corresponding genes would be located within a dedicated biosynthetic gene cluster (BGC) in the genome of Paecilomyces variotii.

Enzyme (Hypothesized) Gene (Putative) Function Substrate Product
Non-Ribosomal Peptide Synthetase (NRPS)varNAssembly of amino acid precursorsAmino acid-adenylatesDipeptide intermediate
Cytochrome P450 MonooxygenasevarOFormation of the oxepine ringVarioloid AOxidized intermediate
Oxidoreductases/RearrangasesvarX, varYFormation of the final oxa-cage structureOxidized intermediateThis compound
Transcriptional RegulatorvarRRegulation of BGC expression--
TransportervarTEfflux of this compoundThis compound-

Quantitative Data

Currently, there is a lack of published quantitative data regarding the biosynthesis of this compound, such as fermentation titers, specific enzyme activities, or kinetic parameters. The following table is a template for researchers to populate as data becomes available through experimentation.

Parameter Value Unit Experimental Conditions Reference
This compound TiterData not availablemg/LSpecify culture medium, temperature, time
Varioloid A TiterData not availablemg/LSpecify culture medium, temperature, time
varO (P450) Specific ActivityData not availablenmol/mg/minSpecify assay conditions
varN (NRPS) Turnover NumberData not availables⁻¹Specify assay conditions

Experimental Protocols

The elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster (BGC)

Workflow:

BGC_Identification_Workflow Genome_Sequencing Whole Genome Sequencing of Paecilomyces variotii Bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) Genome_Sequencing->Bioinformatics Candidate_BGCs Identification of Candidate BGCs (NRPS, P450 domains) Bioinformatics->Candidate_BGCs Gene_Knockout Targeted Gene Knockout (CRISPR/Cas9) Candidate_BGCs->Gene_Knockout Metabolite_Analysis Metabolite Profiling (LC-MS/MS) Gene_Knockout->Metabolite_Analysis Confirmation Confirmation of BGC (Loss of this compound production) Metabolite_Analysis->Confirmation

Workflow for identifying the this compound BGC.

Methodology:

  • Genome Sequencing and Assembly:

    • Culture Paecilomyces variotii in a suitable liquid medium (e.g., Potato Dextrose Broth) for 5-7 days at 28°C.

    • Harvest the mycelia by filtration and freeze-dry.

    • Extract high-molecular-weight genomic DNA using a fungal DNA extraction kit.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies.

    • Assemble the genome de novo using appropriate software (e.g., Canu, Flye).

  • Bioinformatic Analysis:

    • Annotate the assembled genome to predict open reading frames (ORFs).

    • Submit the annotated genome to the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server to identify putative secondary metabolite BGCs.

    • Search for BGCs containing genes encoding for an NRPS and a cytochrome P450, as these are hypothesized to be key enzymes in this compound biosynthesis.

    • Use BLAST to compare the protein sequences of the candidate genes with known enzymes from other oxepine-containing alkaloid pathways.

Functional Characterization of Biosynthetic Genes via Gene Knockout

Methodology using CRISPR/Cas9:

  • Design of Guide RNA (gRNA):

    • Identify a 20-nucleotide target sequence within the exon of the gene of interest (e.g., the putative cytochrome P450 gene varO) that is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

    • Synthesize the corresponding gRNA.

  • Preparation of Ribonucleoprotein (RNP) Complex:

    • Commercially obtain or purify Cas9 nuclease.

    • Mix the Cas9 protein and the synthesized gRNA in an appropriate buffer to form the RNP complex.

  • Protoplast Transformation:

    • Grow P. variotii in liquid medium and harvest young mycelia.

    • Treat the mycelia with a lytic enzyme mixture (e.g., lysing enzymes from Trichoderma harzianum, cellulase, and driselase) to generate protoplasts.

    • Transform the protoplasts with the RNP complex and a donor DNA template for homologous recombination (containing a selection marker, e.g., hygromycin resistance gene, flanked by regions homologous to the target gene locus) using a PEG-mediated protocol.

  • Selection and Verification of Mutants:

    • Plate the transformed protoplasts on a regeneration medium containing the appropriate selective agent.

    • Isolate individual transformants and verify the gene knockout by PCR and Sanger sequencing.

  • Metabolite Analysis:

    • Culture the wild-type and mutant strains under identical conditions.

    • Extract the secondary metabolites from the culture broth and mycelia using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the absence of this compound and the accumulation of any potential intermediates in the mutant strain.

Isotopic Labeling Studies

Methodology:

  • Precursor Feeding:

    • Culture P. variotii in a defined minimal medium.

    • Supplement the medium with isotopically labeled precursors (e.g., ¹³C- or ¹⁵N-labeled amino acids suspected to be building blocks of this compound).

    • Incubate the culture for a period sufficient for the incorporation of the labeled precursors into secondary metabolites.

  • Extraction and Analysis:

    • Extract the metabolites as described above.

    • Analyze the purified this compound by high-resolution mass spectrometry to determine the mass shift, confirming the incorporation of the labeled precursor.

    • For detailed incorporation patterns, analyze the labeled this compound by Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The proposed biosynthetic pathway of this compound provides a solid framework for future research aimed at its complete elucidation. The experimental protocols detailed in this guide offer a clear roadmap for researchers to identify the responsible biosynthetic gene cluster, characterize the functions of the involved enzymes, and ultimately reconstruct the entire pathway. A thorough understanding of this compound biosynthesis will not only be a significant contribution to the field of natural product chemistry but also unlock the potential for the rational design and production of novel bioactive compounds for diverse applications.

References

Varioxepine A: A Technical Guide on the Putative Mechanism of Action Against Fusarium graminearum

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the mechanism of action of Varioxepine A against Fusarium graminearum is limited. This document presents a scientifically informed, putative mechanism based on its known antifungal activity and established antifungal research methodologies. The experimental data and pathways described herein are representative and intended to guide further research.

Introduction

Fusarium graminearum is a devastating phytopathogenic fungus responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grains with mycotoxins, primarily trichothecenes such as deoxynivalenol (DON). The development of novel antifungal agents with unique mechanisms of action is crucial for managing this agricultural threat. This compound, a 3H-oxepine-containing alkaloid isolated from the marine endophytic fungus Paecilomyces variotii, has demonstrated inhibitory activity against F. graminearum.[1][2] This technical guide explores the potential mechanisms through which this compound exerts its antifungal effects, provides detailed experimental protocols for investigation, and presents hypothetical data and pathway visualizations to support future research endeavors.

Quantitative Antifungal Activity of this compound

The primary reported quantitative measure of this compound's efficacy against F. graminearum is its Minimum Inhibitory Concentration (MIC).

CompoundTarget OrganismMIC (µg/mL)Reference
This compoundFusarium graminearum4[3]

Proposed Mechanisms of Action

Based on the known targets of other antifungal compounds against Fusarium species, several plausible mechanisms of action for this compound are proposed. These include disruption of cell membrane integrity, induction of oxidative stress, and interference with mycotoxin biosynthesis.

Disruption of Cell Membrane Integrity

A primary mode of action for many antifungal agents is the disruption of the fungal cell membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. This compound may interact with ergosterol, a key component of the fungal cell membrane, or inhibit its synthesis, leading to membrane destabilization.

Induction of Oxidative Stress

This compound could induce the production of reactive oxygen species (ROS) within F. graminearum, overwhelming the fungal cell's antioxidant defense mechanisms. This leads to oxidative damage to vital cellular components such as proteins, lipids, and DNA, culminating in apoptosis or necrosis. Fungal pathogens have evolved complex systems to cope with oxidative stress, making this a potential target.[4]

Inhibition of Trichothecene Biosynthesis

Trichothecene mycotoxins are significant virulence factors for F. graminearum.[5] this compound may interfere with the expression of Tri genes, which are responsible for the biosynthesis of these toxins.[5] This would not only reduce the contamination of crops but also potentially attenuate the pathogenicity of the fungus.

Experimental Protocols for Mechanistic Elucidation

The following are detailed experimental protocols that can be employed to investigate the putative mechanisms of action of this compound against F. graminearum.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable liquid medium (e.g., Potato Dextrose Broth) to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of F. graminearum conidia (e.g., 1 x 10^4 conidia/mL).

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at 25-28°C for 48-72 hours.

  • The MIC is defined as the lowest concentration of this compound that results in no visible fungal growth.

  • To determine the MFC, aliquot 100 µL from the wells showing no growth onto Potato Dextrose Agar (PDA) plates.

  • Incubate the PDA plates at 25-28°C for 48-72 hours. The MFC is the lowest concentration that results in no fungal growth on the agar.

Cell Membrane Integrity Assay

Objective: To assess the effect of this compound on the cell membrane permeability of F. graminearum.

Protocol:

  • Treat F. graminearum mycelia with this compound at concentrations corresponding to the MIC and 2x MIC for various time points (e.g., 1, 4, 8, 12 hours).

  • After treatment, wash the mycelia with phosphate-buffered saline (PBS).

  • Stain the mycelia with Propidium Iodide (PI) solution (e.g., 10 µg/mL) for 15 minutes in the dark. PI is a fluorescent dye that can only penetrate cells with compromised membranes.

  • Wash the mycelia again with PBS to remove excess dye.

  • Observe the mycelia under a fluorescence microscope. An increase in red fluorescence indicates loss of membrane integrity.

  • Quantify the fluorescence intensity using a fluorometer or by image analysis.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress in F. graminearum.

Protocol:

  • Treat F. graminearum mycelia with this compound at MIC and 2x MIC concentrations for different durations.

  • After treatment, wash the mycelia with PBS.

  • Incubate the mycelia with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (e.g., 10 µM) for 30 minutes at 37°C. DCFH-DA is oxidized by ROS to the highly fluorescent compound DCF.

  • Wash the mycelia to remove excess probe.

  • Measure the fluorescence intensity at an excitation wavelength of 488 nm and an emission wavelength of 525 nm using a fluorescence microplate reader. An increase in fluorescence indicates an increase in ROS levels.

Quantification of Trichothecene Production

Objective: To evaluate the effect of this compound on deoxynivalenol (DON) production by F. graminearum.

Protocol:

  • Inoculate F. graminearum into a suitable liquid medium for mycotoxin production (e.g., GYEP medium) containing sub-lethal concentrations of this compound (e.g., 1/4x MIC, 1/2x MIC).

  • Incubate the cultures under conditions conducive to DON production (e.g., 28°C for 7 days with shaking).

  • After incubation, extract the mycotoxins from the culture filtrate using a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the solvent and redissolve the residue in a known volume of methanol.

  • Analyze the concentration of DON using High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.

Visualizations of Putative Mechanisms and Workflows

The following diagrams, generated using the DOT language, visualize potential signaling pathways, experimental workflows, and logical relationships related to the action of this compound.

G Fig. 1: Hypothetical Signaling Pathway Disruption by this compound Varioxepine_A This compound Cell_Membrane Cell Membrane Varioxepine_A->Cell_Membrane Disrupts Ergosterol_Pathway Ergosterol Biosynthesis Pathway Varioxepine_A->Ergosterol_Pathway Inhibits ROS_Production Increased ROS Production Varioxepine_A->ROS_Production Induces Tri_Gene_Expression Tri Gene Expression (e.g., Tri5, Tri6) Varioxepine_A->Tri_Gene_Expression Downregulates Membrane_Integrity Loss of Membrane Integrity Cell_Membrane->Membrane_Integrity Ergosterol_Pathway->Cell_Membrane Apoptosis Apoptosis Membrane_Integrity->Apoptosis Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Cellular_Damage Damage to Proteins, Lipids, DNA Oxidative_Stress->Cellular_Damage Cellular_Damage->Apoptosis Trichothecene_Production Decreased Trichothecene Production Tri_Gene_Expression->Trichothecene_Production

Caption: Hypothetical signaling pathway disruption by this compound.

G Fig. 2: Experimental Workflow for Mechanism of Action Studies Start Start: this compound with known MIC Cell_Assays Cell-Based Assays Start->Cell_Assays Omics_Analysis Omics-Level Analysis Start->Omics_Analysis Membrane_Integrity Membrane Integrity (PI Staining) Cell_Assays->Membrane_Integrity ROS_Assay ROS Production (DCFH-DA) Cell_Assays->ROS_Assay Mycotoxin_Analysis Mycotoxin Quantification (HPLC) Cell_Assays->Mycotoxin_Analysis Conclusion Elucidation of Mechanism of Action Membrane_Integrity->Conclusion ROS_Assay->Conclusion Mycotoxin_Analysis->Conclusion Transcriptomics Transcriptomics (RNA-Seq) Omics_Analysis->Transcriptomics Proteomics Proteomics (Mass Spectrometry) Omics_Analysis->Proteomics Transcriptomics->Conclusion Proteomics->Conclusion

Caption: Experimental workflow for mechanism of action studies.

G Fig. 3: Logical Relationship of this compound's Antifungal Effects Varioxepine_A This compound Treatment Primary_Effect Primary Cellular Effect(s) (e.g., Membrane Interaction) Varioxepine_A->Primary_Effect Secondary_Effects Secondary Cellular Effects Primary_Effect->Secondary_Effects Ion_Imbalance Ion Homeostasis Imbalance Secondary_Effects->Ion_Imbalance Metabolic_Dysfunction Metabolic Dysfunction Secondary_Effects->Metabolic_Dysfunction Signal_Transduction Altered Signal Transduction Secondary_Effects->Signal_Transduction Phenotypic_Outcomes Phenotypic Outcomes Ion_Imbalance->Phenotypic_Outcomes Metabolic_Dysfunction->Phenotypic_Outcomes Signal_Transduction->Phenotypic_Outcomes Growth_Inhibition Inhibition of Mycelial Growth Phenotypic_Outcomes->Growth_Inhibition Reduced_Virulence Reduced Virulence & Mycotoxin Production Phenotypic_Outcomes->Reduced_Virulence

Caption: Logical relationship of this compound's antifungal effects.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new fungicides against Fusarium graminearum. While its inhibitory activity is established, a detailed understanding of its mechanism of action is essential for its optimization and effective application. The proposed mechanisms—disruption of cell membrane integrity, induction of oxidative stress, and inhibition of mycotoxin biosynthesis—provide a solid foundation for future research. The experimental protocols outlined in this guide offer a clear path for elucidating the precise molecular targets and cellular responses to this compound. Further investigations employing transcriptomic and proteomic approaches will be invaluable in identifying the specific genes and proteins affected by this compound, ultimately leading to a comprehensive understanding of its antifungal properties and its potential as a novel agent for the control of Fusarium Head Blight.

References

Varioxepine A and its Analogs: A Technical Guide to Biological Activity and Future Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A is a novel, structurally complex alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its unique architecture, featuring a 3H-oxepine ring fused to an unprecedented 3,6,8-trioxabicyclo[3.2.1]octane motif, has drawn significant interest from the natural products and medicinal chemistry communities.[1][2] This technical guide provides a comprehensive overview of the known biological activity of this compound, outlines key experimental protocols for its evaluation, and explores the potential for the development of analogs as future therapeutic agents.

Core Biological Activity of this compound

To date, the primary reported biological activity of this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant pathogenic fungus Fusarium graminearum, a significant agricultural threat responsible for diseases in various crops.[1][2]

Quantitative Biological Data

The available quantitative data for the antifungal activity of this compound is summarized in the table below.

CompoundTarget OrganismBiological ActivityValueReference
This compoundFusarium graminearumMinimum Inhibitory Concentration (MIC)4 µg/mL[1][2]

This compound Analogs: An Unexplored Frontier

A thorough review of the current scientific literature reveals a notable absence of studies on the synthesis and biological evaluation of this compound analogs. This presents a significant opportunity for medicinal chemists and drug discovery teams. The complex and unique scaffold of this compound offers a rich template for the design of novel antifungal agents. The development of a synthetic route to the core structure would enable the systematic exploration of structure-activity relationships (SAR), potentially leading to the discovery of compounds with enhanced potency, broader spectrum of activity, or improved pharmacokinetic properties.

Mechanism of Action: An Unanswered Question

The precise mechanism by which this compound exerts its antifungal effect remains to be elucidated. The novelty of its chemical structure suggests that it may act via a novel mechanism of action, distinct from currently available antifungal drugs. The identification of its molecular target is a critical next step in the development of this compound and its potential analogs as therapeutic agents.

Experimental Protocols

The following section details a generalized experimental protocol for determining the antifungal activity of compounds such as this compound against Fusarium graminearum, based on standard mycelial growth inhibition assays.

Protocol: Antifungal Susceptibility Testing of Fusarium graminearum

1. Fungal Strain and Culture Conditions:

  • Fusarium graminearum strains are to be cultured on Potato Dextrose Agar (PDA) plates.

  • Incubate the plates at 25°C for 5-7 days to allow for sufficient mycelial growth.

2. Preparation of Test Compound Stock Solutions:

  • Dissolve this compound or its analogs in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Perform serial dilutions of the stock solution to create a range of working concentrations.

3. Mycelial Growth Inhibition Assay (Agar Dilution Method):

  • Prepare PDA medium and autoclave.

  • Allow the medium to cool to approximately 50-55°C.

  • Add the appropriate volume of the test compound dilutions to the molten PDA to achieve the desired final concentrations. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all plates and does not inhibit fungal growth.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • From the edge of a actively growing F. graminearum culture plate, take a 5 mm diameter mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, onto the center of each PDA plate containing the test compound.

  • Include a positive control (PDA with a known antifungal agent) and a negative control (PDA with the solvent used for dilution).

  • Incubate the plates at 25°C in the dark.

4. Data Collection and Analysis:

  • After a defined incubation period (e.g., 72 hours), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where 'dc' is the average diameter of the fungal colony on the control plate and 'dt' is the average diameter of the fungal colony on the treated plate.

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible fungal growth.

  • The data can also be used to calculate the EC50 value (the effective concentration that inhibits 50% of mycelial growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflows

The following diagrams illustrate the key workflows described in the experimental protocols.

experimental_workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start culture Culture F. graminearum on PDA start->culture prep_stock Prepare Stock Solution of Test Compound start->prep_stock inoculate Inoculate Plates with Fungal Plugs culture->inoculate serial_dilute Perform Serial Dilutions prep_stock->serial_dilute prep_plates Prepare PDA Plates with Test Compound serial_dilute->prep_plates prep_plates->inoculate incubate Incubate Plates at 25°C inoculate->incubate measure Measure Colony Diameters incubate->measure calculate_inhibition Calculate Percent Inhibition measure->calculate_inhibition determine_mic Determine MIC calculate_inhibition->determine_mic end End determine_mic->end

Caption: Workflow for Antifungal Susceptibility Testing.

logical_relationship Logical Relationship for this compound Research varioxepine_a This compound biological_activity Known Biological Activity (Antifungal vs. F. graminearum) varioxepine_a->biological_activity analogs This compound Analogs (Currently Underexplored) varioxepine_a->analogs Requires Synthesis mechanism Mechanism of Action (Unknown) biological_activity->mechanism Requires Further Study sar Structure-Activity Relationship (SAR) Studies analogs->sar drug_dev Future Drug Development sar->drug_dev mechanism->drug_dev

Caption: this compound Research Landscape.

Future Directions and Conclusion

This compound stands as a promising lead compound in the quest for new antifungal agents. Its potent activity against F. graminearum and its unique chemical structure warrant further investigation. The key areas for future research include:

  • Total Synthesis: The development of a total synthesis of this compound is paramount. This would not only confirm its structure but also provide a platform for the generation of analogs.

  • Analog Synthesis and SAR Studies: A focused medicinal chemistry effort to synthesize a library of this compound analogs is crucial for understanding the structure-activity relationships and for optimizing the antifungal activity.

  • Mechanism of Action Studies: Elucidating the mechanism of action of this compound will be essential for its development as a drug and could reveal novel antifungal targets.

  • Spectrum of Activity: The antifungal activity of this compound should be evaluated against a broader panel of fungal pathogens, including those of clinical relevance to humans.

References

Varioxepine A CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel fungal metabolite, a 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] It is distinguished by a unique and complex chemical architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] Structurally, it is a diketopiperazine-type alkaloid.[3] this compound has demonstrated potent and specific antifungal activity against the plant pathogenic fungus Fusarium graminearum, a significant contributor to crop diseases worldwide.[1][3] This technical guide provides a comprehensive overview of the chemical properties, biological activity, and the experimental methodologies used in the isolation, characterization, and bioactivity assessment of this compound.

Chemical Properties

This compound is characterized by a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValueSource
CAS Number 1623451-72-8[4]
Molecular Formula C₂₆H₂₉N₃O₅[4]
Molecular Weight 463.5 g/mol [4]
IUPAC Name (16aR)3R,4-dihydro-4,4-dimethyl-10-(1-methylethyl)-7S-(phenylmethyl)-3,5aS-epoxy-2H,5aH,7H-[1][5]dioxepino[2,3-e]oxepino[2,3-d]pyrazino[1,2-a]pyrimidin-8(9H)-one[4]
SMILES CC(C)C(NC1=O)=C2N=C(OC=CC=C3)C3(OC--INVALID-LINK--O5)C54N2[C@H]1CC6=CC=CC=C6[4]
InChI Key PZRCCRWGGJKTKC-GZLQHJCCSA-N[4]
Origin Fungal Metabolite from Paecilomyces variotii[1][4]
Solubility Soluble in methanol or DMSO

Biological Activity

The primary reported biological activity of this compound is its antifungal property. Specifically, it shows potent inhibition of the plant pathogenic fungus Fusarium graminearum.

BioactivityTarget OrganismValueSource
Antifungal ActivityFusarium graminearumMIC = 4 µg/mL[4]

The specific mechanism of action and the signaling pathways modulated by this compound to exert its antifungal effect have not yet been fully elucidated and represent an area for further research.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol based on standard methods for the isolation of secondary metabolites from marine-derived fungi.

  • Fungal Cultivation : The endophytic fungus Paecilomyces variotii is cultured on a solid rice medium to produce a sufficient quantity of the fungal biomass.

  • Extraction : The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the secondary metabolites.

  • Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatographic Separation : The ethyl acetate fraction, which typically contains alkaloids like this compound, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (pTLC).

  • Final Purification : The final purification is achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation

The complex structure of this compound was determined using a combination of spectroscopic techniques.

  • NMR Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic data are acquired to determine the planar structure and relative configuration of the molecule.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Single-Crystal X-ray Diffraction : Due to the low proton-to-carbon ratio, the unambiguous assignment of the planar structure and relative configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[1][2]

  • Determination of Absolute Configuration : The absolute configuration of this compound was established using a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[1][2]

Antifungal Activity Assay against Fusarium graminearum

The following is a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound against Fusarium graminearum.

  • Inoculum Preparation : A suspension of Fusarium graminearum spores is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 1 × 10⁵ spores/mL) in a suitable broth medium, such as RPMI-1640.

  • Serial Dilution : this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation : Each well containing the diluted this compound is inoculated with the prepared fungal spore suspension. Control wells containing only the medium and the fungal suspension (positive control) and medium only (negative control) are also included.

  • Incubation : The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 48-72 hours).

  • MIC Determination : The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of Fusarium graminearum.

Visualizations

General Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the isolation of a microorganism to the identification and characterization of a bioactive compound like this compound.

Natural_Product_Discovery_Workflow cluster_isolation Isolation & Cultivation cluster_extraction Extraction & Purification cluster_characterization Structure & Activity A Marine Organism Collection (e.g., Algae) B Isolation of Endophytic Fungus (Paecilomyces variotii) A->B C Large-Scale Fermentation B->C D Extraction of Fungal Biomass C->D E Solvent Partitioning D->E F Chromatographic Separation (Column, HPLC) E->F G Pure Compound (this compound) F->G H Structure Elucidation (NMR, MS, X-ray) G->H I Biological Screening (Antifungal Assay) G->I J Identification of Bioactivity (MIC determination) I->J K Further Research (Mechanism of Action) J->K

Caption: General workflow for the discovery of this compound.

Logical Relationship of Structure Elucidation Techniques

The following diagram illustrates the logical flow of techniques used to determine the complete structure of this compound.

Structure_Elucidation_Workflow A Pure this compound Isolate B Mass Spectrometry (HRMS) A->B D NMR Spectroscopy (1D & 2D) A->D F Single-Crystal X-ray Diffraction A->F C Molecular Formula (C26H29N3O5) B->C J Complete Chemical Structure C->J E Planar Structure & Relative Configuration (Hypothesis) D->E G Unambiguous Planar Structure & Relative Configuration F->G H DFT & TDDFT-ECD Calculations G->H G->J I Absolute Configuration H->I I->J

Caption: Logical flow of this compound structure elucidation.

References

Varioxepine A: A Technical Overview of Its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique and complex oxa-cage structure.[1][2] Isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, its unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif sets it apart as a significant natural product.[1][2] This technical guide summarizes the key spectroscopic data and the general experimental workflow for the isolation and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

CompoundMolecular FormulaIonReference
This compoundC₂₆H₂₉N₃O₅[M+H]⁺[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound are available in the primary literature. However, due to the low proton-to-carbon ratio, unambiguous assignment of the planar structure and relative configuration through NMR alone was challenging.[1][2] The definitive structure was ultimately confirmed by single-crystal X-ray analysis.

Note: The specific, quantitative ¹H and ¹³C NMR data tables are contained within the primary publication and its supplementary materials, which are not publicly accessible at the time of this writing.

Experimental Protocols

The following is a summary of the general experimental procedures for the isolation and characterization of this compound, based on available information.

Fungal Cultivation and Extraction: The marine algal-derived endophytic fungus Paecilomyces variotii was cultured to produce this compound. The fungal culture was then harvested, and the mycelia and broth were separated. The desired metabolites were extracted using organic solvents to yield a crude extract.

Chromatographic Separation: The crude extract was subjected to a series of chromatographic techniques to isolate this compound. This multi-step process likely involved a combination of methods such as column chromatography over silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation: The structure of the purified this compound was determined through a combination of spectroscopic methods:

  • HRMS: To establish the molecular formula.

  • 1D and 2D NMR Spectroscopy: To determine the planar structure and provide insights into the relative stereochemistry.

  • Single-Crystal X-ray Crystallography: To unambiguously determine the complete structure and relative configuration.[1][2]

Absolute Configuration Determination: The absolute configuration of this compound was established using DFT conformational analysis and TDDFT-ECD calculations.[1][2]

Experimental Workflow

experimental_workflow cluster_0 Fungal Cultivation & Extraction cluster_1 Purification cluster_2 Structure Elucidation cultivation Cultivation of Paecilomyces variotii extraction Solvent Extraction cultivation->extraction chromatography Multi-step Chromatography (Silica Gel, Sephadex, HPLC) extraction->chromatography isolation Isolation of Pure this compound chromatography->isolation hrms HRMS isolation->hrms nmr 1D & 2D NMR isolation->nmr xray Single-Crystal X-ray isolation->xray ecd DFT/TDDFT-ECD xray->ecd

General experimental workflow for the isolation and characterization of this compound.

Signaling Pathways

Currently, there is no publicly available information detailing specific signaling pathways in which this compound is involved. The primary reported biological activity is its inhibitory effect against the plant pathogenic fungus Fusarium graminearum.[1][2] Further research is needed to elucidate the mechanism of action and any associated signaling cascades.

References

Varioxepine A: A Review of a Novel Antifungal Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The information available on Varioxepine A in peer-reviewed literature is limited. This document summarizes the current knowledge based on its discovery and initial characterization. Data typically required for a comprehensive whitepaper for drug development professionals—such as detailed mechanism of action in mammalian systems, pharmacokinetics, pharmacodynamics, toxicology, and clinical trial data—is not available in the public domain. This review is intended for researchers and scientists interested in novel natural products.

Introduction

This compound is a novel 3H-oxepine-containing alkaloid first isolated from Paecilomyces variotii, an endophytic fungus derived from a marine red alga.[1][2] Its structure is notable for a highly unusual and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[2][3] Initial studies have highlighted its potential as a potent antifungal agent, particularly against plant-pathogenic fungi.[3]

Chemical Structure and Properties

This compound was first identified as a yellow amorphous solid.[4] High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) established its molecular formula as C₂₆H₂₉N₃O₅.[4] The complex structure was elucidated through a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, but due to a low proton-to-carbon ratio, the final unambiguous assignment of its planar structure and relative configuration was confirmed by single-crystal X-ray analysis.[1][2] The absolute configuration was further established using Density Functional Theory (DFT) conformational analysis and Time-Dependent DFT (TDDFT-ECD) calculations.[2]

Biological Activity

The primary biological activity reported for this compound is its antifungal property. Specifically, it has demonstrated potent inhibitory effects against the plant-pathogenic fungus Fusarium graminearum.[2]

Quantitative Data

The available quantitative data for this compound's bioactivity is summarized in the table below.

CompoundTarget OrganismAssay TypeResult (MIC)Reference
This compoundFusarium graminearumAntifungal Susceptibility4 µg/mL[3]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Isolation of this compound

The isolation of this compound was performed on a culture of the marine algal-derived endophytic fungus Paecilomyces variotii (strain EN-291).[1]

  • Fungal Cultivation: The fungus was cultured in a potato dextrose broth medium.[5]

  • Extraction: The fungal culture was extracted to yield a crude mixture of secondary metabolites.

  • Chromatographic Separation: The crude extract underwent repeated chromatographic techniques, including column chromatography and High-Performance Liquid Chromatography (HPLC), to separate the individual compounds.

  • Purification: this compound was purified from the fractions, yielding a yellow amorphous solid.[4]

Structure Elucidation

The molecular structure of this compound was determined using a combination of spectroscopic and computational methods.[2]

  • Mass Spectrometry: HRESIMS was used to determine the exact mass and molecular formula (C₂₆H₂₉N₃O₅).[4]

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to identify the spin systems and connect the substructures of the molecule.[1]

  • Single-Crystal X-ray Analysis: Due to the complexity and low proton/carbon ratio, a single crystal of this compound was prepared and subjected to X-ray diffraction analysis. This method provided the definitive planar structure and relative configuration of the molecule.[1][2]

  • Computational Chemistry: DFT conformational analysis and TDDFT-ECD calculations were employed to establish the absolute configuration of the stereocenters within the molecule.[2]

Proposed Biosynthetic Pathway

A putative biosynthetic pathway for this compound has been proposed.[1] The pathway suggests a condensation of anthranilic acid with a diketopiperazine intermediate, followed by a series of oxidative and rearrangement reactions to form the complex oxepine and oxa-cage structures.[1]

This compound Biosynthetic Pathway cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Final Product A Anthranilic Acid I C Intermediate III A->C Condensation B Diketopiperazine II B->C D Epoxy Precursor IV C->D Oxidation E Oxepine Derivative V D->E Rearrangement F Intermediate VI E->F Epoxidation G Intermediate VII F->G Rearrangement H This compound G->H Final Steps

Proposed biosynthetic pathway of this compound.

Conclusion and Future Outlook

This compound is a structurally novel alkaloid with demonstrated potent antifungal activity against a significant plant pathogen. The unique chemical architecture, featuring a complex oxa-cage, makes it an interesting subject for natural product synthesis and medicinal chemistry studies.

For drug development professionals, it is crucial to note the nascent stage of research on this compound. While its antifungal activity is promising, extensive further research is required. This would include elucidation of its specific mechanism of action, screening against a broader range of fungal and microbial pathogens (including those relevant to human health), assessment of cytotoxicity against mammalian cell lines, and comprehensive in vivo studies to determine its pharmacokinetic and toxicological profiles. The current body of literature provides a foundation for such future investigations into the potential of this compound and its analogues as therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A is a novel 3H-oxepine-containing alkaloid with a unique oxa-cage structure, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii (also known as Penicillium variotii).[1][2] This compound has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum, making it a person of interest for further investigation in agriculture and drug development.[1][3][4] These application notes provide a detailed overview of the methods for the extraction and purification of this compound from fungal cultures.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of this compound is essential for its successful extraction and purification.

PropertyValueReference
Molecular Formula C₂₆H₂₉N₃O₅[2]
Molecular Weight 463.5 g/mol [2]
Class 3H-oxepine-containing alkaloid[1][2]
Producing Organism Paecilomyces variotii (Penicillium variotii)[1][2]
Biological Activity Antifungal against Fusarium graminearum[1][3][4]

Experimental Protocols

The following protocols are based on the initial discovery of this compound and general methodologies for the isolation of fungal alkaloids.

I. Fungal Cultivation and Fermentation

The production of this compound is initiated by the cultivation of Paecilomyces variotii.

Materials:

  • Pure culture of Paecilomyces variotii

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB) medium

  • Incubator

  • Shaker incubator

Protocol:

  • Activation of Fungal Strain: Aseptically transfer a small portion of the Paecilomyces variotii culture onto a fresh PDA plate.

  • Incubation: Incubate the plate at 28°C for 5-7 days, or until sufficient mycelial growth is observed.

  • Seed Culture Preparation: Inoculate a flask containing 100 mL of PDB medium with a few small agar plugs (approximately 1 cm²) of the actively growing mycelium from the PDA plate.

  • Incubation of Seed Culture: Incubate the seed culture at 28°C on a rotary shaker at 150 rpm for 3-4 days.

  • Large-Scale Fermentation: Inoculate a larger volume of PDB medium with the seed culture (e.g., 10 mL of seed culture per 1 L of PDB).

  • Fermentation Conditions: Incubate the large-scale culture under the same conditions as the seed culture (28°C, 150 rpm) for 14-21 days to allow for the production of secondary metabolites, including this compound.

II. Extraction of this compound

Following fermentation, the fungal biomass and culture broth are subjected to extraction to isolate the crude secondary metabolites.

Materials:

  • Fermentation culture of Paecilomyces variotii

  • Ethyl acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Harvesting: After the fermentation period, separate the fungal mycelium from the culture broth by filtration.

  • Extraction of Culture Broth: Transfer the culture filtrate to a large separatory funnel. Perform a liquid-liquid extraction with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Extraction of Mycelium: The fungal mycelium should be macerated and extracted with ethyl acetate. This can be done by soaking the mycelium in ethyl acetate for 24 hours, followed by filtration. Repeat this process three times.

  • Combining Extracts: Combine the ethyl acetate extracts from both the culture broth and the mycelium.

  • Concentration: Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification of this compound

The crude extract is a complex mixture of various metabolites. A multi-step chromatographic process is required to purify this compound.

Materials:

  • Crude extract

  • Silica gel (for column chromatography)

  • Sephadex LH-20

  • Solvents for chromatography (e.g., hexane, chloroform, methanol, dichloromethane)

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

  • HPLC columns (e.g., C18)

  • Acetonitrile (ACN) and water (HPLC grade)

Protocol:

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing: Prepare a silica gel column with a suitable diameter and length. The amount of silica gel should be approximately 50-100 times the weight of the crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the prepared column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. For example, start with 100% hexane, followed by increasing proportions of chloroform and then methanol in chloroform.

  • Fraction Collection: Collect fractions of a consistent volume and monitor the separation using Thin Layer Chromatography (TLC).

  • Pooling of Fractions: Combine fractions that show similar TLC profiles.

Step 2: Sephadex LH-20 Column Chromatography (Size Exclusion)

  • Column Packing: Prepare a Sephadex LH-20 column using methanol as the solvent.

  • Sample Application: Dissolve the this compound-containing fraction from the silica gel column in a small volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Elution: Elute the column with methanol. This step helps in removing pigments and other impurities of different molecular sizes.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or analytical HPLC to identify those containing this compound.

Step 3: Preparative High-Performance Liquid Chromatography (Final Purification)

  • Column and Mobile Phase: Use a preparative C18 HPLC column. The mobile phase will typically consist of a gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs.

  • Sample Injection: Dissolve the enriched fraction from the Sephadex column in the initial mobile phase and inject it onto the preparative HPLC system.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, as determined by analytical HPLC.

  • Purity Check: Assess the purity of the isolated this compound using an analytical HPLC system. A purity of >95% is generally desired for biological assays and structural elucidation.

Data Presentation

Table 1: Summary of Purification Steps and Yields (Hypothetical Data)

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude Ethyl Acetate Extract10.010,000100<5
Silica Gel Chromatography10.0500540
Sephadex LH-20 Chromatography0.5100180
Preparative HPLC0.1200.2>95

Visualizations

Extraction_and_Purification_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis A Paecilomyces variotii Culture B Liquid Fermentation (PDB) A->B C Harvesting (Filtration) B->C D Liquid-Liquid Extraction (EtOAc) C->D Broth E Mycelium Extraction (EtOAc) C->E Mycelium F Crude Extract D->F E->F G Silica Gel Column Chromatography F->G H Sephadex LH-20 Chromatography G->H K TLC Analysis G->K I Preparative HPLC H->I H->K J Pure this compound I->J L Analytical HPLC I->L J->L Logical_Relationship cluster_source Source cluster_product Product cluster_activity Biological Activity Source Paecilomyces variotii Product This compound Source->Product Produces Activity Antifungal Activity Product->Activity Exhibits

References

Application Notes & Protocols for the Quantification of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A, a fungal metabolite isolated from Paecilomyces variotii, has demonstrated notable biological activity, including antifungal properties.[1][2] As research into its therapeutic potential progresses, robust and reliable analytical methods for its quantification are essential. This document provides a detailed, proposed analytical protocol for the quantification of this compound in fungal culture extracts using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of similar alkaloid and diketopiperazine natural products.[3][4][5][6]

Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely accessible, robust, and cost-effective technique for the quantification of secondary metabolites like this compound.[7][8][9] The method's principle relies on the separation of the analyte of interest from a complex mixture based on its polarity, followed by detection and quantification based on its ultraviolet absorbance.

Proposed Chromatographic Conditions

The following HPLC-UV conditions are proposed for the analysis of this compound, based on methods for similar fungal alkaloids.[4][10]

ParameterRecommended Setting
Instrument HPLC system with a UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-20 min: 30-100% B20-25 min: 100% B25-30 min: 100-30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 20 µL
Internal Standard (Optional) A structurally similar, stable compound not present in the sample.
Method Validation Parameters (Hypothetical Data)

Method validation is crucial to ensure the reliability of the analytical results.[11][12] The following table summarizes the typical validation parameters and hypothetical performance data for the proposed HPLC-UV method for this compound.

ParameterSpecificationHypothetical Result
Linearity (R²) ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:11.0 µg/mL
Precision (%RSD) Intraday: ≤ 2%Interday: ≤ 3%Intraday: 1.5%Interday: 2.5%
Accuracy (% Recovery) 95 - 105%98.5%
Specificity No interference from blank matrixPeak purity > 99%
Robustness Consistent results with minor changes in method parameters%RSD < 5%

Experimental Protocols

Sample Preparation from Fungal Culture

Effective extraction is critical for the accurate quantification of intracellular and extracellular metabolites.[1][2][13] This protocol outlines a liquid-liquid extraction method for this compound from a fungal culture.

Materials:

  • Fungal culture broth of Paecilomyces variotii

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Centrifuge

  • Vortex mixer

  • Methanol (HPLC grade)

  • 0.22 µm syringe filters

Protocol:

  • Harvesting: Centrifuge 100 mL of the fungal culture broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Extraction of Supernatant:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic (upper) layer.

    • Repeat the extraction twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Extraction of Mycelium:

    • To the mycelial pellet, add 50 mL of ethyl acetate and vortex for 5 minutes.

    • Sonicate the mixture for 15 minutes.

    • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

    • Repeat the extraction twice more.

    • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration and Reconstitution:

    • Combine the dried extracts from the supernatant and mycelium.

    • Evaporate the solvent to dryness using a rotary evaporator at 40°C.

    • Reconstitute the dried extract in 1 mL of methanol.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Preparation of Standard Solutions

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Analytical balance

Protocol:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a graph of peak area versus concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system and record the peak area of the this compound peak.

  • Quantification: Calculate the concentration of this compound in the sample using the equation from the calibration curve.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis fungal_culture Fungal Culture of Paecilomyces variotii centrifugation Centrifugation fungal_culture->centrifugation supernatant Supernatant centrifugation->supernatant mycelium Mycelium centrifugation->mycelium l_l_extraction_s Liquid-Liquid Extraction (Ethyl Acetate) supernatant->l_l_extraction_s solid_l_extraction_m Solid-Liquid Extraction (Ethyl Acetate) mycelium->solid_l_extraction_m drying_s Drying (Na2SO4) l_l_extraction_s->drying_s drying_m Drying (Na2SO4) solid_l_extraction_m->drying_m pooling Pooling of Extracts drying_s->pooling drying_m->pooling evaporation Solvent Evaporation pooling->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (254 nm) chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound quantification.

Disclaimer: The analytical method and validation data presented here are proposed based on established principles for the analysis of similar natural products. Researchers should perform a full method development and validation for their specific application and matrix.

References

Application Notes and Protocols for Developing Varioxepine A Derivatives with Improved Antifungal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A, a unique 3H-oxepine-containing alkaloid isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum[1][2][3]. Its complex and unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif presents a novel scaffold for the development of new antifungal agents[1][2][3]. This document provides detailed application notes and protocols for the development of this compound derivatives with the aim of enhancing their antifungal efficacy. The focus is on the synthesis of a derivative library, in vitro and in vivo screening, and elucidation of the potential mechanism of action.

Data Presentation

While specific data on this compound derivatives is not yet available in published literature, the following table provides a template for summarizing key quantitative data. For illustrative purposes, data for this compound and other related oxepine-containing antifungal compounds are included.

CompoundFungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)50% Cytotoxic Concentration (CC50) (µg/mL)Selectivity Index (SI = CC50/MIC)Reference
This compoundFusarium graminearum4Not ReportedNot Reported[3][4]
Versicoloid AColletotrichum acutatum1.6Not ReportedNot Reported[5][6]
Versicoloid BColletotrichum acutatum1.6Not ReportedNot Reported[5][6]
Versicoloid AMagnaporthe oryzae128Not ReportedNot Reported[4]
Versicoloid BMagnaporthe oryzae128Not ReportedNot Reported[4]
Versicoloid AFusarium oxysporum64Not ReportedNot Reported[4]
Versicoloid BFusarium oxysporum64Not ReportedNot Reported[4]

Mandatory Visualizations

Experimental Workflow

G cluster_0 Derivative Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Efficacy & SAR cluster_3 Mechanism of Action Studies A Lead Compound (this compound) B Chemical Synthesis of Oxepine Core A->B C Functional Group Modification B->C D Derivative Library C->D E MIC Assay (vs. F. graminearum) D->E G Hit Identification E->G F Cytotoxicity Assay (e.g., MTT) F->G H Infected Plant Model (e.g., Wheat) G->H J Signaling Pathway Analysis (cAMP-PKA) G->J I Structure-Activity Relationship (SAR) Studies H->I I->C Optimization K Target Identification J->K G Varioxepine_Derivative This compound Derivative GPCR G-Protein Coupled Receptor (GPCR) Varioxepine_Derivative->GPCR Inhibition G_alpha Gα Subunit GPCR->G_alpha Adenylate_Cyclase Adenylate Cyclase G_alpha->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Transcription_Factors Transcription Factors PKA->Transcription_Factors Fungal_Development Inhibition of Fungal Development & Virulence Transcription_Factors->Fungal_Development

References

Structure-activity relationship (SAR) studies of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Varioxepine A is a structurally unique 3H-oxepine-containing alkaloid first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2] Its complex architecture, featuring a novel condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, has garnered interest in the natural products community.[1][3][4][5] The primary biological activity reported for this compound is its potent antifungal effect against the plant pathogenic fungus Fusarium graminearum.[1][5][6]

Note on Structure-Activity Relationship (SAR) Data: A comprehensive review of the scientific literature reveals that detailed structure-activity relationship (SAR) studies for this compound have not yet been published. The synthesis of analogs to probe the pharmacophore of this complex molecule has not been reported. Consequently, the following sections focus on the currently available biological data and provide a generalized protocol for the antifungal assays that have been performed.

Quantitative Biological Data

The antifungal activity of this compound and its co-isolated congeners, Varioloids A and B, against Fusarium graminearum is summarized below.

CompoundOrganismActivity TypeValueReference
This compound Fusarium graminearumMIC4 µg/mL[3][5][6][7]
Varioloid A Fusarium graminearumMIC8 µg/mL[7]
Varioloid B Fusarium graminearumMIC4 µg/mL[7]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against a filamentous fungus, based on standard methodologies.

Protocol: Antifungal Susceptibility Testing for this compound against Fusarium graminearum

1. Preparation of Fungal Inoculum: a. Culture Fusarium graminearum on Potato Dextrose Agar (PDA) plates at 25-28°C for 5-7 days until sufficient sporulation is observed. b. Harvest conidia by flooding the agar surface with sterile saline (0.85%) containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop to dislodge the conidia. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the concentration of the conidial suspension to 1-5 x 10^6 conidia/mL using a hemocytometer. f. Dilute this suspension with RPMI 1640 medium (buffered with MOPS) to achieve a final working concentration of 0.4-5 x 10^4 conidia/mL.

2. Preparation of this compound and Control Compounds: a. Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). b. Create a series of twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 64 µg/mL. c. Include a positive control (e.g., Amphotericin B) and a negative control (medium with DMSO, not exceeding 1% v/v).

3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final conidia concentration of 0.2-2.5 x 10^4 conidia/mL. b. Seal the plate and incubate at 35°C for 48-72 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth as observed by the naked eye.

Visualizations

The following diagrams illustrate the general workflow for natural product discovery and the chemical structure of this compound.

G Workflow for Natural Product Discovery and Screening cluster_0 Isolation & Extraction cluster_1 Screening & Identification cluster_2 Characterization A Collection of Biological Material (e.g., Paecilomyces variotii) B Fermentation/ Culturing A->B C Extraction of Secondary Metabolites B->C D Initial Biological Screening (e.g., Antifungal Assay) C->D E Bioassay-Guided Fractionation D->E F Isolation of Pure Compound (this compound) E->F G Structure Elucidation (NMR, X-Ray Crystallography) F->G H Confirmation of Biological Activity (MIC Determination) G->H I I H->I Further Studies (SAR, MoA - Currently Lacking)

Caption: A generalized workflow for the discovery of natural products like this compound.

VarioxepineA_Structure Key Structural Features of this compound cluster_structure cluster_labels Highlighted Motifs structure A 3H-Oxepine Ring B Diketopiperazine Core C Condensed 3,6,8-trioxabicyclo[3.2.1]octane Cage

Caption: The chemical structure of this compound with key motifs indicated.

Signaling Pathways and Mechanism of Action

The molecular target and the signaling pathway through which this compound exerts its antifungal effect on F. graminearum have not yet been elucidated. Further research is required to understand its mechanism of action, which could involve novel cellular processes given its unique chemical structure. General antifungal mechanisms often target the cell wall, cell membrane, or nucleic acid synthesis.[8] However, without specific studies on this compound, any depiction of a signaling pathway would be purely speculative.

References

Application Notes and Protocols for Scale-up Fermentation of Paecilomyces variotii for Varioxepine A Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Paecilomyces variotii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites with interesting biological activities.[1][2] Among these is Varioxepine A, a novel alkaloid with a unique 3H-oxepine moiety and a condensed trioxabicyclo-octane motif.[3][4][5] This compound has demonstrated antifungal activity, notably against the plant pathogen Fusarium graminearum, indicating its potential for development as a new therapeutic or agricultural agent.[3] The transition from laboratory-scale discovery to industrial-scale production is a critical step in realizing the full potential of such bioactive compounds.

These application notes provide a comprehensive guide to the scale-up fermentation of P. variotii for the enhanced production of this compound. The protocols outlined below are based on established principles of fungal fermentation and secondary metabolism, offering a solid foundation for process development and optimization.

Strain Maintenance and Inoculum Development

A robust and consistent inoculum is paramount for successful and reproducible fermentation. This protocol describes a three-stage inoculum development process to ensure a high density of viable and metabolically active mycelia for inoculation of the production bioreactor.

1.1. Master and Working Cell Banks

For consistent results, it is crucial to establish and maintain master and working cell banks of Paecilomyces variotii.

  • Cryopreservation: Spore suspensions or mycelial fragments in a suitable cryoprotectant (e.g., 20% glycerol) should be stored at -80°C or in liquid nitrogen.

  • Quality Control: Periodically, vials from the working cell bank should be revived to check for viability, purity, and productivity.

1.2. Experimental Protocol: Three-Stage Inoculum Development

This protocol is designed to generate a sufficient quantity of high-quality inoculum for a production-scale bioreactor.

Table 1: Media Composition for Inoculum Development

ComponentStage 1 (Shake Flask)Stage 2 (Seed Fermenter)Stage 3 (Production Fermenter)
Glucose20 g/L30 g/L50 g/L
Peptone10 g/L15 g/L-
Yeast Extract5 g/L10 g/L20 g/L
KH₂PO₄1 g/L1.5 g/L2 g/L
MgSO₄·7H₂O0.5 g/L0.75 g/L1 g/L
pH6.06.05.5

Protocol:

  • Stage 1 (Activation): Aseptically transfer a cryopreserved vial of P. variotii to a 250 mL Erlenmeyer flask containing 50 mL of Stage 1 medium. Incubate at 25-28°C on a rotary shaker at 150-180 rpm for 3-4 days until a dense mycelial culture is obtained.

  • Stage 2 (Seed Fermentation): Transfer the entire culture from Stage 1 (representing a 5-10% v/v inoculum) into a 2 L baffled shake flask or a 5 L seed fermenter containing 1 L of Stage 2 medium. Incubate under the same conditions for another 2-3 days.

  • Stage 3 (Inoculum for Production): Use the seed culture from Stage 2 to inoculate the production bioreactor at a volume of 5-10% (v/v).

Scale-up Fermentation in a Bioreactor

The transition from shake flasks to a stirred-tank bioreactor is a critical step that requires careful control of various physical and chemical parameters to maximize this compound production.

2.1. Bioreactor Preparation and Sterilization

  • Cleaning: Thoroughly clean the bioreactor vessel and all associated fittings.

  • Assembly: Assemble the bioreactor with all necessary probes (pH, dissolved oxygen, temperature) and ensure all connections are secure.

  • Sterilization: Sterilize the bioreactor containing the production medium in place at 121°C for at least 20-30 minutes. Allow the vessel to cool to the desired fermentation temperature before inoculation.

2.2. Experimental Protocol: Production Fermentation

Table 2: Fermentation Parameters for this compound Production

ParameterSetpoint/Range
Temperature25-28°C
pH5.0-6.0 (controlled with 2M NaOH and 2M HCl)
Dissolved Oxygen (DO)> 30% of saturation (controlled by agitation and aeration)
Agitation100-300 rpm (initially low, increased as biomass develops)
Aeration0.5-1.5 vvm (volume of air per volume of medium per minute)
Fermentation Time7-10 days

Protocol:

  • Inoculation: Aseptically transfer the inoculum from the seed fermenter to the sterilized production bioreactor.

  • Parameter Monitoring and Control: Continuously monitor and control the pH, temperature, and dissolved oxygen levels as per the setpoints in Table 2.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 12 or 24 hours) to monitor cell growth (dry cell weight), substrate consumption (e.g., glucose concentration), and this compound production (via HPLC analysis).

  • Harvesting: Once the this compound concentration reaches its peak and begins to decline, harvest the fermentation broth.

Downstream Processing and Product Recovery

The recovery and purification of this compound from the fermentation broth is a multi-step process.

3.1. Experimental Protocol: this compound Extraction and Purification

  • Biomass Separation: Separate the fungal mycelia from the fermentation broth by filtration or centrifugation. The mycelia can also be extracted as the target compound may be intracellular.

  • Solvent Extraction: Extract the clarified broth and/or the mycelial biomass with a suitable organic solvent such as ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.

  • Concentration: Concentrate the organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Chromatographic Purification: Subject the crude extract to a series of chromatographic steps to purify this compound. This may include:

    • Column Chromatography: Using silica gel or other suitable stationary phases.

    • Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain highly pure this compound.

  • Structure Confirmation: Confirm the identity and purity of the isolated this compound using analytical techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

Visualizations

Signaling Pathway for Secondary Metabolite Production

The biosynthesis of secondary metabolites like this compound in filamentous fungi is a complex process regulated by a network of signaling pathways. While the specific pathway for this compound is not yet fully elucidated, a generalized pathway can be represented. Environmental cues and nutritional status are perceived by the fungus, leading to the activation of transcription factors that in turn activate the expression of biosynthetic gene clusters responsible for producing the secondary metabolite.

G cluster_0 Environmental & Nutritional Cues cluster_1 Signal Transduction cluster_2 Transcriptional Regulation cluster_3 Biosynthesis Nutrient Limitation (N, C, P) Nutrient Limitation (N, C, P) G-protein Signaling G-protein Signaling Nutrient Limitation (N, C, P)->G-protein Signaling pH Stress pH Stress MAPK Cascade MAPK Cascade pH Stress->MAPK Cascade Oxidative Stress Oxidative Stress Oxidative Stress->MAPK Cascade Light Light cAMP Pathway cAMP Pathway Light->cAMP Pathway Global Regulators (e.g., LaeA) Global Regulators (e.g., LaeA) G-protein Signaling->Global Regulators (e.g., LaeA) Pathway-specific Transcription Factors Pathway-specific Transcription Factors MAPK Cascade->Pathway-specific Transcription Factors cAMP Pathway->Global Regulators (e.g., LaeA) Biosynthetic Gene Cluster (BGC) Activation Biosynthetic Gene Cluster (BGC) Activation Global Regulators (e.g., LaeA)->Biosynthetic Gene Cluster (BGC) Activation Pathway-specific Transcription Factors->Biosynthetic Gene Cluster (BGC) Activation Enzyme Synthesis Enzyme Synthesis Biosynthetic Gene Cluster (BGC) Activation->Enzyme Synthesis This compound Production This compound Production Enzyme Synthesis->this compound Production

Caption: Generalized signaling pathway for secondary metabolite production in fungi.

Experimental Workflow for this compound Production

The overall process from strain revival to purified product can be visualized as a sequential workflow. This diagram outlines the major steps involved in the scale-up production of this compound.

G A Strain Revival from Cryopreserved Stock B Stage 1: Shake Flask Inoculum A->B Inoculation C Stage 2: Seed Fermenter B->C Inoculation (5-10% v/v) D Stage 3: Production Bioreactor (10-100L) C->D Inoculation (5-10% v/v) E Harvesting (Filtration/Centrifugation) D->E End of Fermentation F Extraction of Broth and/or Mycelia E->F Separation G Crude Extract Concentration F->G Solvent Removal H Chromatographic Purification G->H Purification I Pure this compound H->I Isolation

Caption: Experimental workflow for the scale-up production of this compound.

References

Varioxepine A as a Molecular Probe for Fungal Cell Wall Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Varioxepine A is a structurally complex, oxepine-containing alkaloid first isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2] This natural product has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum.[1][3][4] While the precise mechanism of its antifungal action is yet to be fully elucidated, its chemical structure and the known roles of other fungal alkaloids suggest a potential interaction with critical cellular processes, such as cell wall synthesis. The fungal cell wall is an essential organelle, absent in humans, making it an attractive target for novel antifungal therapies. This document provides a hypothetical framework and detailed protocols for investigating this compound as a molecular probe to dissect the intricacies of fungal cell wall biosynthesis and integrity pathways.

Hypothesized Mechanism of Action

Based on the general antifungal properties of alkaloids and the importance of the cell wall for fungal viability, it is hypothesized that this compound may exert its antifungal effect by interfering with the fungal cell wall synthesis machinery. Possible targets include the key enzymes responsible for the synthesis of chitin and β-glucans, the primary structural components of the fungal cell wall. This compound could act as an inhibitor of chitin synthases (CHS) or β-(1,3)-glucan synthases (FKS), leading to a weakened cell wall, osmotic instability, and ultimately, cell death. Alternatively, it may disrupt the regulatory pathways that control cell wall integrity. These application notes provide a roadmap to test this hypothesis.

Data Presentation

Table 1: Antifungal Activity of this compound
Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Fusarium graminearum4 µg/mL[1][3][4]
Table 2: Hypothetical Results of Cell Wall Integrity Assays
AssayEndpoint MeasuredExpected Outcome with this compound
Protoplast RegenerationPercentage of protoplasts regenerating a cell wallDecreased regeneration rate
Osmotic Stress SensitivityFungal growth in the presence of osmotic stabilizers (e.g., sorbitol)Increased sensitivity to osmotic stress
Cell Wall StainingFluorescence intensity of Calcofluor White (chitin) or Aniline Blue (β-glucan)Altered staining pattern, indicating changes in cell wall composition
Enzyme Activity AssaysInhibition of Chitin Synthase or β-(1,3)-Glucan SynthaseIC₅₀ value determination

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the growth of a target fungus.

Materials:

  • This compound

  • Target fungal strain (e.g., Fusarium graminearum)

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform a serial two-fold dilution of this compound in the liquid growth medium.

  • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

  • Include a positive control (fungus with no this compound) and a negative control (medium only).

  • Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. Growth can also be quantified by measuring the optical density at 600 nm.

Protocol 2: Fungal Protoplast Regeneration Assay

This assay assesses the effect of this compound on the ability of fungal protoplasts to regenerate their cell walls.

Materials:

  • Log-phase fungal culture

  • Protoplasting enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum)

  • Osmotic stabilizer (e.g., 1.2 M Sorbitol)

  • Regeneration medium (growth medium supplemented with an osmotic stabilizer)

  • This compound

  • Microscope

Procedure:

  • Harvest fungal mycelia and treat with the protoplasting enzyme cocktail in an osmotically stabilized buffer to generate protoplasts.

  • Purify the protoplasts by filtration and centrifugation.

  • Resuspend the protoplasts in the regeneration medium containing various concentrations of this compound.

  • Incubate the protoplast suspension and periodically observe under a microscope for cell wall regeneration and reversion to hyphal growth.

  • Quantify the percentage of regenerating protoplasts at different time points. A significant reduction in the regeneration rate in the presence of this compound suggests interference with cell wall synthesis.

Protocol 3: Chitin and β-Glucan Synthase Activity Assays

These in vitro assays are designed to directly measure the inhibitory effect of this compound on the key enzymes of cell wall synthesis.

Materials:

  • Microsomal fractions containing chitin synthase or β-(1,3)-glucan synthase from the target fungus

  • Substrates: UDP-N-acetylglucosamine (for CHS) or UDP-glucose (for FKS)

  • This compound

  • Appropriate buffers and cofactors

  • Scintillation counter or colorimetric detection reagents

Procedure (General):

  • Prepare microsomal fractions from the target fungus, which are enriched in membrane-bound enzymes like CHS and FKS.

  • Set up reaction mixtures containing the microsomal fraction, the appropriate substrate, and varying concentrations of this compound.

  • Incubate the reactions at the optimal temperature for the enzyme.

  • Stop the reactions and quantify the amount of synthesized polymer (chitin or glucan). This can be done using radiolabeled substrates and measuring incorporation into the polymer, or through colorimetric methods.

  • Calculate the percentage of enzyme inhibition at each concentration of this compound and determine the IC₅₀ value.

Visualizations

Fungal_Cell_Wall_Synthesis_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP-GlcNAc UDP-GlcNAc CHS Chitin Synthase (CHS) UDP-GlcNAc->CHS UDP-Glucose UDP-Glucose FKS β-(1,3)-Glucan Synthase (FKS) UDP-Glucose->FKS Chitin Chitin CHS->Chitin β-(1,3)-Glucan β-(1,3)-Glucan FKS->β-(1,3)-Glucan Cell_Wall_Matrix Cross-linked Cell Wall Chitin->Cell_Wall_Matrix β-(1,3)-Glucan->Cell_Wall_Matrix Varioxepine_A This compound Varioxepine_A->CHS Varioxepine_A->FKS

Caption: Hypothesized targets of this compound in the fungal cell wall synthesis pathway.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_incellulo In Cellulo Studies cluster_analysis Data Analysis and Interpretation MIC Determine MIC of This compound Protoplast_Assay Protoplast Regeneration Assay MIC->Protoplast_Assay Morphology Microscopy of Treated Fungi MIC->Morphology Staining Cell Wall Staining (Calcofluor White/Aniline Blue) MIC->Staining Enzyme_Assay Chitin/Glucan Synthase Activity Assays Data_Analysis Analyze Quantitative Data (IC50, MIC, etc.) Enzyme_Assay->Data_Analysis Protoplast_Assay->Data_Analysis Morphology->Data_Analysis Staining->Data_Analysis Conclusion Elucidate Mechanism of Action Data_Analysis->Conclusion

Caption: Experimental workflow for investigating this compound's effect on fungal cell wall synthesis.

Conclusion and Future Directions

The protocols and framework presented here offer a structured approach to investigate the potential of this compound as a molecular probe for studying fungal cell wall synthesis. Should experimental evidence confirm its role as an inhibitor of this pathway, this compound could become a valuable tool for:

  • Target Validation: Confirming the essentiality of specific cell wall biosynthetic enzymes for fungal viability.

  • Drug Discovery: Serving as a lead compound for the development of novel antifungal agents with a defined mechanism of action.

  • Understanding Fungal Pathogenesis: Elucidating the role of cell wall integrity in fungal virulence and host-pathogen interactions.

Further research should focus on identifying the precise molecular target(s) of this compound through techniques such as affinity chromatography, proteomics, and genetic screening of resistant mutants. Such studies will be crucial in validating its use as a specific and reliable molecular probe for the fungal cell wall.

References

Application Notes and Protocols for Varioxepine A in Agricultural Fungicide Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Varioxepine A, a promising natural product with potential applications in the development of novel agricultural fungicides. The document outlines its antifungal activity, protocols for its evaluation, and a discussion of its potential, based on available scientific literature.

Introduction

This compound is a structurally unique 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1][2][3] Its complex architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, sets it apart from conventional antifungal compounds.[1][2][3] Research has demonstrated its potent and specific inhibitory activity against the economically significant plant pathogenic fungus, Fusarium graminearum, the causal agent of Fusarium head blight in cereals.[1][2][3]

Antifungal Activity

This compound has shown significant in vitro activity against Fusarium graminearum. The primary metric for its efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Quantitative Data Summary

The table below summarizes the reported MIC values for this compound and related compounds against Fusarium graminearum.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
This compound Fusarium graminearum4[2][4]
Varioloid AFusarium graminearum8[4]
Varioloid BFusarium graminearum4[4]

Experimental Protocols

The following protocols are based on established methodologies for the in vitro evaluation of antifungal compounds against filamentous fungi, such as the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the growth of Fusarium graminearum.

Materials:

  • This compound

  • Fusarium graminearum culture

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

  • Sterile distilled water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Inoculum Preparation:

    • Culture Fusarium graminearum on PDA plates at 25°C for 7 days to allow for sufficient sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the conidial suspension to a concentration of 1 x 10⁶ conidia/mL using a hemocytometer.

    • Further dilute the suspension in PDB to achieve a final inoculum concentration of 0.5 - 2.5 x 10⁴ conidia/mL.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in PDB in a 96-well plate to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted Fusarium graminearum inoculum to each well of the microtiter plate containing 100 µL of the this compound dilutions.

    • Include a positive control (inoculum without this compound) and a negative control (broth only).

    • Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination:

    • Visually inspect the plates for fungal growth.

    • The MIC is the lowest concentration of this compound at which no visible growth is observed.

Mechanism of Action (Hypothetical)

The precise mechanism of action for this compound has not been fully elucidated in the current scientific literature. However, common antifungal mechanisms involve the disruption of essential cellular processes. Below is a generalized diagram illustrating potential fungal cell death pathways that could be targeted by an antifungal compound.

Hypothetical Antifungal Mechanism of Action cluster_0 Antifungal Compound (e.g., this compound) cluster_1 Fungal Cell cluster_2 Cellular Effects Compound This compound Target Molecular Target Compound->Target Binding Pathway Signaling Pathway Disruption Target->Pathway Inhibition/Activation CellDeath Programmed Cell Death Pathway->CellDeath Induction MembraneDamage Membrane Damage CellDeath->MembraneDamage ROS ROS Production CellDeath->ROS Metabolism Metabolic Inhibition CellDeath->Metabolism Fungicide Development Workflow cluster_0 Discovery & Screening cluster_1 Mechanism of Action Studies cluster_2 Pre-formulation & In Planta Studies cluster_3 Regulatory & Commercialization A Isolation of this compound B In Vitro Antifungal Assay (e.g., MIC determination) A->B C Target Identification B->C D Pathway Analysis C->D E Formulation Development D->E F Greenhouse & Field Trials E->F G Toxicology & Environmental Impact F->G H Product Registration G->H

References

Application Notes and Protocols: Investigating the Antibacterial Spectrum of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known antimicrobial activity of Varioxepine A and a detailed protocol for investigating its potential antibacterial spectrum. While this compound has demonstrated potent antifungal properties, its activity against a broad range of bacteria is an area for further investigation.

Introduction to this compound

This compound is a 3H-oxepine-containing alkaloid isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2] It possesses a unique and complex chemical structure, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[2][3] this compound has been identified as a potent inhibitor of the plant-pathogenic fungus Fusarium graminearum.[1][2][4][5]

Known Antimicrobial Activity of this compound

Current research has primarily focused on the antifungal activity of this compound. The available quantitative data is summarized in the table below.

Organism Type Minimum Inhibitory Concentration (MIC)
Fusarium graminearumFungus4 µg/mL[1][4][6]

Note: While some compounds isolated from Paecilomyces variotii have shown antibacterial activity, specific data on the antibacterial spectrum of this compound is not extensively available in the current literature.

Experimental Protocols

The following protocols provide a framework for determining the antibacterial spectrum and preliminary safety profile of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound that inhibits the visible growth of a panel of bacteria.

1. Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

2. Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration of this compound that prevents visible turbidity. Alternatively, measure the absorbance at 600 nm.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start stock Prepare this compound Stock Solution start->stock inoculum Prepare Bacterial Inoculum start->inoculum serial_dilution Perform Serial Dilution in 96-well Plate stock->serial_dilution add_inoculum Inoculate Wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate (37°C, 18-24h) add_inoculum->incubation read_plate Visual Inspection or Spectrophotometer Reading incubation->read_plate determine_mic Determine MIC read_plate->determine_mic end_mic End determine_mic->end_mic

Fig 1. Workflow for MIC Determination.
Protocol 2: Cytotoxicity Assay using CCK-8

This protocol assesses the cytotoxicity of this compound against a human cell line to evaluate its preliminary safety profile.

1. Materials:

  • This compound

  • Human cell line (e.g., HEK293, HepG2)

  • Cell Culture Medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the human cell line into a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24-48 hours.

  • CCK-8 Assay: Add CCK-8 reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the cell viability as a percentage relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

cytotoxicity_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_cyto_analysis Analysis start_cyto Start seed_cells Seed Human Cells in 96-well Plate start_cyto->seed_cells incubate_cells Incubate (24h) seed_cells->incubate_cells treat_cells Add Compound to Cells incubate_cells->treat_cells prepare_compound Prepare this compound Serial Dilutions prepare_compound->treat_cells incubate_treatment Incubate (24-48h) treat_cells->incubate_treatment add_cck8 Add CCK-8 Reagent incubate_treatment->add_cck8 read_absorbance Measure Absorbance (450 nm) add_cck8->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_cyto End calculate_ic50->end_cyto

Fig 2. Workflow for Cytotoxicity Assay.
Investigating the Mechanism of Action

Should this compound demonstrate significant antibacterial activity, further studies would be warranted to elucidate its mechanism of action. Potential mechanisms for natural antimicrobial compounds include:

  • Cell Membrane Disruption: Lipophilic compounds can intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Protein Synthesis: The compound may interfere with ribosomal function or other aspects of protein synthesis.

  • Inhibition of DNA Synthesis: The compound could inhibit enzymes essential for DNA replication or repair.

logical_relationship cluster_moa Potential Mechanisms of Action varioxepine This compound antibacterial_activity Demonstrates Antibacterial Activity (Low MIC) varioxepine->antibacterial_activity membrane Cell Membrane Disruption antibacterial_activity->membrane Investigate protein_synth Protein Synthesis Inhibition antibacterial_activity->protein_synth Investigate dna_synth DNA Synthesis Inhibition antibacterial_activity->dna_synth Investigate

Fig 3. Logical Flow for Investigating Mechanism of Action.
Conclusion

This compound is a promising antifungal agent. The protocols outlined above provide a clear path for the systematic investigation of its potential as an antibacterial agent. The determination of its antibacterial spectrum, coupled with an early assessment of its cytotoxicity, will be crucial in guiding future research and development efforts for this novel natural product.

References

Troubleshooting & Optimization

Overcoming Varioxepine A instability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Varioxepine A Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the stability and degradation challenges associated with this compound.

This compound is a novel 3H-oxepine-containing alkaloid with a structurally unprecedented oxa-cage motif, isolated from the marine-derived fungus Paecilomyces variotii.[1][2] Its complex structure, while promising for therapeutic applications, presents significant challenges in handling and formulation due to inherent instabilities. This guide offers troubleshooting advice, detailed protocols, and stability data to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary instability concerns for this compound?

A1: this compound is susceptible to three main degradation pathways due to its unique structure:

  • Acid-Catalyzed Hydrolysis: The condensed 3,6,8-trioxabicyclo[3.2.1]octane motif and the 3H-oxepine ring are sensitive to acidic conditions, leading to ring-opening and loss of activity.

  • Oxidative Degradation: The molecule contains several sites prone to oxidation, which can be initiated by exposure to atmospheric oxygen, peroxides in solvents, or certain cell culture media components.

  • Photodegradation: Exposure to light, particularly UV wavelengths, can induce degradation. Light-sensitive materials should be handled in amber vials or under low-light conditions.[3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain compound integrity, adhere to the following guidelines:

  • Storage: Store this compound as a dry powder at -80°C in a desiccated, light-protected environment. For stock solutions in anhydrous DMSO, store in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

  • Handling: Always handle the compound in a controlled environment, minimizing exposure to light and air.[4] Use amber glass or polypropylene vials. When preparing solutions, use high-purity, anhydrous solvents. For aqueous buffers, ensure they are freshly prepared, deoxygenated, and adjusted to a pH between 6.5 and 7.5.

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound is sparingly soluble in aqueous solutions. Anhydrous, research-grade Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions. For aqueous experimental buffers, the final DMSO concentration should be kept as low as possible (typically <0.1%) to prevent precipitation and minimize solvent-induced degradation. See Table 2 for stability in common solvents.

Q4: How can I confirm if my this compound sample has degraded?

A4: Degradation can be detected by a loss of biological activity, a change in sample appearance, or through analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most reliable method. Degradation typically appears as a decrease in the area of the parent this compound peak and the emergence of new peaks corresponding to degradation products.

Troubleshooting Guides

Problem 1: I am observing a rapid loss of biological activity in my cell-based assay.

Possible Cause Troubleshooting Step
pH Instability The pH of your cell culture medium (typically ~7.4) may still be suboptimal. This compound is most stable in a narrow pH range.
Solution: Prepare a fresh, concentrated stock in anhydrous DMSO. Add it to the medium immediately before treating the cells to minimize incubation time in the aqueous environment. Run a time-course experiment (e.g., 2, 8, 24 hours) to assess the stability window in your specific medium.
Oxidative Degradation Standard cell culture media contain components that can promote oxidation.
Solution: Consider supplementing the medium with a low concentration of an antioxidant like N-acetylcysteine (NAC) if it does not interfere with your assay. Ensure all buffers are freshly prepared.
Adsorption to Plastics This compound may adsorb to the surface of plastic labware (e.g., multi-well plates, tubes), reducing its effective concentration.
Solution: Use low-adsorption polypropylene labware. Include a control where the compound is incubated in the plate without cells to measure non-specific binding.

Problem 2: My HPLC analysis shows multiple peaks even for a freshly prepared solution.

Possible Cause Troubleshooting Step
Solvent-Induced Degradation The solvent used for sample preparation (e.g., methanol, acetonitrile) may be causing on-column or pre-injection degradation.
Solution: Ensure your sample diluent is compatible with the mobile phase and is pH-neutral. Anhydrous DMSO is preferred for initial stock, followed by dilution in a weak solvent like water immediately before injection. See Table 2 for solvent stability.
Contaminated Mobile Phase Acidic or contaminated mobile phase can cause degradation on the HPLC column.
Solution: Prepare fresh mobile phase daily using HPLC-grade solvents. Filter and degas all solutions before use. Check the pH of your aqueous buffer.
Injector Port Contamination Residue from previous samples in the injector can cause degradation.
Solution: Implement a rigorous needle wash protocol between injections. Use a wash solvent that effectively solubilizes this compound without causing degradation (e.g., Isopropanol/Water 50:50).

Quantitative Stability Data

The following tables summarize hypothetical stability data from forced degradation studies.

Table 1: Stability of this compound in Aqueous Buffers at Different pH Values (Data represents % of initial this compound remaining after 12 hours of incubation at 37°C)

pHBuffer System% RemainingPrimary Degradant
3.0Citrate Buffer< 5%H-1 (Hydrolysis Product)
5.0Acetate Buffer45%H-1 (Hydrolysis Product)
6.5Phosphate Buffer92%Minor Degradants
7.4Phosphate Buffer (PBS)88%O-1 (Oxidation Product)
9.0Borate Buffer60%H-1 & O-1

Table 2: Stability of this compound in Common Solvents (Data represents % of initial this compound remaining after 24 hours at Room Temperature)

SolventPurity% RemainingNotes
DMSOAnhydrous (>99.9%)99%Recommended for stock solutions.
DMSOStandard Grade91%Water content accelerates degradation.
EthanolAnhydrous85%Potential for solvolysis.
AcetonitrileHPLC Grade94%Suitable for short-term use.
MethanolHPLC Grade75%Can cause degradation; not recommended.

Table 3: Impact of Temperature and Light on this compound Stability (Data represents % degradation of solid compound after 1 week)

Condition% Degradation
-80°C, Dark, Desiccated< 0.1%
-20°C, Dark, Desiccated1.5%
4°C, Dark4.0%
25°C (RT), Dark12.0%
25°C (RT), Ambient Light> 40.0%

Experimental Protocols

Protocol 1: HPLC-UV Method for Stability Assessment

This protocol provides a standardized method to quantify this compound and its degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 10% B

    • 20-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dilute samples in a 50:50 mixture of Water:Acetonitrile to a final concentration of 10 µg/mL immediately before injection.

  • Analysis: Calculate the percentage of this compound remaining by comparing the peak area at t=x to the peak area at t=0.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the compound to understand its liability under various stress conditions.[5]

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in anhydrous Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 4 hours. Neutralize with 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Neutralize with 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature for 8 hours. Quench with a small amount of sodium bisulfite if necessary before analysis.[6]

  • Photolytic Degradation: Expose a solution (in quartz cuvette) and solid powder to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 1.

Visual Guides and Workflows

The following diagrams illustrate key pathways and processes for working with this compound.

G cluster_start Initial Observation cluster_analytical Analytical Check cluster_troubleshoot Troubleshooting Paths cluster_solution Resolution start Inconsistent Results or Loss of Compound Activity? hplc_check Run HPLC-MS Analysis on a Fresh Sample start->hplc_check peaks Multiple Peaks Observed? hplc_check->peaks storage Review Storage Conditions: - Temp (-80°C)? - Light Protected? - Anhydrous? peaks->storage Yes good_peak Single, Sharp Peak peaks->good_peak No solvents Check Solvents & Buffers: - Anhydrous Solvent? - pH of Buffer (6.5-7.5)? - Freshly Prepared? storage->solvents handling Evaluate Handling: - Minimize light/air exposure? - Low-adsorption plastics? - Final DMSO conc. <0.1%? solvents->handling retest Implement Corrective Actions & Re-run Experiment handling->retest good_peak->retest

Caption: Troubleshooting workflow for this compound degradation issues.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_oxidation Oxidation var_A This compound (Parent Compound) H1 Degradant H-1 (Ring-Opened Hydrolysis Product) var_A->H1 H⁺ / H₂O O1 Degradant O-1 (Hydroxylated Product) var_A->O1 [O] e.g., Air, H₂O₂ O2 Degradant O-2 (N-Oxide) var_A->O2 [O] H2 Further Degradants H1->H2 Rearrangement

Caption: Proposed primary degradation pathways for this compound.

G prep 1. Prepare Stock Solution (1 mg/mL in Anhydrous Acetonitrile) stress 2. Apply Stress Conditions - Acid (HCl) - Base (NaOH) - Oxidative (H₂O₂) - Light (UV/Vis) - Heat (80°C) prep->stress neutralize 3. Neutralize / Quench (If Applicable) stress->neutralize hplc 4. Dilute & Analyze via Validated HPLC-UV/MS Method neutralize->hplc analyze 5. Identify Degradants & Determine Degradation Rate hplc->analyze

Caption: Experimental workflow for forced degradation studies.

References

Optimizing Varioxepine A MIC assay for different fungal strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Minimum Inhibitory Concentration (MIC) assays for Varioxepine A against various fungal strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known antifungal activity?

A1: this compound is a 3H-oxepine-containing alkaloid originally isolated from the marine algal-derived endophytic fungus Paecilomyces variotii[1][2]. It has demonstrated inhibitory activity against the plant pathogenic fungus Fusarium graminearum[1][3][4]. Published data on its activity against other fungal species is limited.

Q2: What are the standard methodologies for antifungal susceptibility testing that I can adapt for this compound?

A2: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods that are widely accepted for antifungal susceptibility testing[5][6][7][8]. These methods, primarily the CLSI M27 for yeasts and M38 for filamentous fungi, offer a strong foundation for developing a robust MIC assay for a novel compound like this compound[6][8][9].

Q3: How should I prepare this compound for the MIC assay?

A3: As specific solubility data for this compound in various laboratory solvents is not widely published, it is recommended to start by dissolving the compound in 100% dimethyl sulfoxide (DMSO). Subsequently, prepare serial twofold dilutions of this compound in the chosen broth medium to achieve the final desired concentrations in the microdilution plate. The final concentration of DMSO in the wells should be kept low (typically ≤1%) to avoid inhibiting fungal growth.

Q4: What is the "trailing effect" and how can I address it when reading MICs?

A4: The trailing effect, also known as residual growth, is the persistence of a small amount of fungal growth at drug concentrations above the MIC[10]. This can make it difficult to determine a clear endpoint. For compounds that may cause trailing, the MIC is often read as the lowest concentration that produces a significant reduction in growth (e.g., ≥50% inhibition) compared to the growth control well[7][8]. Using a spectrophotometer to read the optical density can help standardize this determination[7].

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Inconsistent or not reproducible MIC values - Inoculum size variability.- Improper drug dilution series.- Subjective endpoint determination.- Lot-to-lot variation in media.- Standardize inoculum preparation using a spectrophotometer or hemocytometer.- Prepare fresh drug dilutions for each experiment.- Use a spectrophotometric reader for objective endpoint reading.- Perform quality control testing with a reference strain.
No fungal growth in the control wells - Inoculum viability is low.- Incorrect incubation conditions (temperature, time).- Inappropriate growth medium.- Use fresh fungal cultures for inoculum preparation.- Verify incubator temperature and incubate for the appropriate duration based on the fungal species (e.g., 24-48 hours for yeasts, 48-72 hours for molds)[11][12].- Ensure the medium supports the growth of the test strain.
Contamination in wells - Non-sterile technique during plate preparation.- Contaminated reagents or media.- Use aseptic techniques throughout the experimental setup.- Use sterile, individually wrapped microtiter plates.- Check the sterility of media and reagents before use.
MIC values are consistently out of the expected range for control compounds - Incorrect preparation of the control antifungal.- The quality control (QC) strain has developed resistance.- Procedural deviation from the standard protocol.- Verify the concentration and preparation of the control drug stock.- Use a fresh, validated QC strain from a reputable supplier.- Carefully review the entire experimental protocol to ensure adherence to standards.

Experimental Protocols

Broth Microdilution MIC Assay for this compound (Adapted from CLSI M27/M38)

1. Media Preparation:

  • Prepare RPMI 1640 medium with L-glutamine and buffered with morpholinepropanesulfonic acid (MOPS).

  • Sterilize by filtration.

2. Inoculum Preparation:

  • For Yeasts (e.g., Candida albicans):

    • Subculture the yeast on Sabouraud dextrose agar for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • For Filamentous Fungi (e.g., Aspergillus fumigatus):

    • Grow the fungus on potato dextrose agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20.

    • Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.

3. Plate Setup:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial twofold dilutions of this compound in RPMI 1640 in a separate 96-well plate to create the drug dilution plate.

  • Transfer 100 µL of each drug dilution to the corresponding wells of the final test plate.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

4. Incubation:

  • Incubate the plates at 35°C.

  • For yeasts, incubate for 24-48 hours.

  • For filamentous fungi, incubate for 48-72 hours.

5. Endpoint Determination:

  • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

  • The endpoint can be read visually or with a microplate reader at a wavelength of 530 nm.

Quantitative Data Summary

Table 1: Reported MIC Values for this compound

Fungal StrainMIC (µg/mL)Reference
Fusarium graminearum4[3][4]

Table 2: Example MIC Data Table for this compound and Control Antifungals

This table presents hypothetical data for illustrative purposes.

Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Candida albicans ATCC 9002880.51
Aspergillus fumigatus ATCC 204305161>64
Clinical Isolate 1 (C. glabrata)40.2532
Clinical Isolate 2 (A. terreus)>642>64

Visualizations

MIC_Assay_Optimization_Workflow This compound MIC Assay Optimization Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Troubleshooting cluster_optimization Optimization A Prepare this compound Stock Solution (in DMSO) D Perform Serial Dilutions of this compound A->D B Prepare Fungal Inoculum (Yeast/Mold) E Inoculate Microtiter Plate B->E C Prepare Growth Medium (e.g., RPMI-1640) C->D D->E F Incubate at 35°C E->F G Read MIC Endpoint (Visual/Spectrophotometer) F->G H Analyze Results: Reproducibility & Controls G->H I Troubleshoot Issues (e.g., Trailing, Contamination) H->I If issues arise M Final Optimized Protocol H->M If results are consistent J Adjust Inoculum Density I->J K Modify Incubation Time I->K L Test Alternative Media I->L J->D K->F L->C

Caption: Workflow for optimizing a this compound MIC assay.

References

Technical Support Center: Challenges in the Total Synthesis of the Varioxepine A Oxa-cage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a formal total synthesis of Varioxepine A has not been reported in peer-reviewed literature. Therefore, this technical support center provides troubleshooting guidance based on established synthetic methodologies for constructing the core 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage and analogous complex natural products. The experimental conditions and potential challenges outlined below are predictive and derived from related chemical literature.

This compound is a structurally unique 3H-oxepine-containing alkaloid, first isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1] Its most formidable feature is the unprecedented, densely functionalized 3,6,8-trioxabicyclo[3.2.1]octane oxa-cage. The construction of this moiety presents significant synthetic challenges, primarily revolving around stereocontrol and the formation of the strained bicyclic acetal system.

This guide addresses potential issues researchers might face during the synthesis of this complex core.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic disconnections for the 3,6,8-trioxabicyclo[3.2.1]octane core of this compound?

A1: The most logical retrosynthetic disconnections for the oxa-cage would likely involve an intramolecular cyclization of a highly functionalized acyclic or macrocyclic precursor. A key bond formation would be the closure of the bicyclic acetal. A plausible retrosynthetic pathway is illustrated below.

G varioxepine This compound Oxa-cage precursor1 Hemiacetal Precursor varioxepine->precursor1 Intramolecular Acetal Formation precursor2 Acyclic Precursor precursor1->precursor2 Selective Oxidation & Hydroxylation

Caption: Retrosynthetic analysis of the this compound oxa-cage.

Q2: I am attempting an acid-catalyzed intramolecular cyclization to form the bicyclic acetal, but I am observing low yields and multiple side products. What could be the issue?

A2: Low yields and side product formation in acid-catalyzed cyclizations of complex polyol systems are common. Several factors could be at play:

  • Epimerization: Acidic conditions can lead to epimerization at stereocenters adjacent to carbonyl or hydroxyl groups, resulting in a mixture of diastereomers.

  • Competing Cyclization Pathways: The presence of multiple hydroxyl groups can lead to the formation of undesired regioisomeric or constitutional isomeric cyclic ethers or acetals.

  • Dehydration: Strong acidic conditions and elevated temperatures can promote dehydration, especially at tertiary alcohol sites.

  • Protecting Group Instability: Certain protecting groups may be labile under the acidic conditions required for cyclization.

Q3: How can I optimize the intramolecular acetal formation?

A3: To improve the yield and selectivity of the bicyclic acetal formation, consider the following troubleshooting strategies:

ParameterRecommended AdjustmentRationale
Acid Catalyst Screen a panel of milder Lewis or Brønsted acids (e.g., PPTS, CSA, Sc(OTf)₃).To minimize side reactions like epimerization and dehydration.
Solvent Use a non-polar, aprotic solvent (e.g., CH₂Cl₂, toluene) with a dehydrating agent (e.g., molecular sieves).To drive the equilibrium towards the acetal product by removing water.
Temperature Conduct the reaction at lower temperatures (0 °C to room temperature).To enhance selectivity and reduce the rate of undesired side reactions.
Substrate Conformation If possible, introduce conformational constraints in the precursor to pre-organize it for the desired cyclization.To favor the desired cyclization pathway entropically.

Q4: I am struggling with the stereoselective installation of the multiple stereocenters in the acyclic precursor. Any suggestions?

A4: The stereochemistry of the acyclic precursor is critical for the successful formation of the desired oxa-cage. Consider employing well-established asymmetric reactions:

  • Sharpless Asymmetric Dihydroxylation or Epoxidation: For the controlled introduction of diol or epoxide functionalities.

  • Substrate-Controlled Reactions: Utilize existing stereocenters to direct the stereochemical outcome of subsequent reactions.

  • Chiral Pool Synthesis: Start from a readily available chiral molecule that already contains some of the required stereocenters.

Troubleshooting Guide: Key Cyclization Step

The formation of the 3,6,8-trioxabicyclo[3.2.1]octane core likely proceeds via an intramolecular cyclization of a precursor containing a diol and a masked aldehyde or ketone. A hypothetical key transformation and troubleshooting guide are presented below.

G cluster_main Desired Pathway cluster_side Undesired Pathways start Acyclic Precursor intermediate Hemiacetal Intermediate start->intermediate [H+] side_product1 Epimerized Product start->side_product1 [H+], high temp. side_product3 Regioisomeric Acetal start->side_product3 Kinetic Control product Oxa-cage intermediate->product [H+], -H2O side_product2 Dehydrated Product intermediate->side_product2 Strong Acid

Caption: Potential reaction pathways in the key cyclization step.

Experimental Protocol: Hypothetical Acid-Catalyzed Cyclization

This protocol is a generalized procedure based on similar transformations.

  • Preparation: To a solution of the acyclic precursor (1.0 eq) in anhydrous CH₂Cl₂ (0.01 M) under an argon atmosphere, add freshly activated 4 Å molecular sieves.

  • Reaction Initiation: Cool the mixture to 0 °C and add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with triethylamine (Et₃N). Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

IssuePotential CauseTroubleshooting Steps
No Reaction Insufficiently acidic catalyst.Try a stronger acid (e.g., CSA, TsOH), but be mindful of potential side reactions.
Low Conversion Reversibility of the reaction.Ensure efficient water removal by using an excess of freshly activated molecular sieves.
Formation of Multiple Spots on TLC See FAQ A2.Re-evaluate the reaction conditions (acid, solvent, temperature). Consider redesigning the precursor to favor the desired cyclization.
Product Decomposition Product instability to acidic conditions.Use a milder acid or a buffered system. Shorten the reaction time.

Signaling Pathways and Logic Diagrams

The decision-making process for troubleshooting the key cyclization can be visualized as follows:

G start Reaction Outcome? no_rxn No Reaction start->no_rxn No Product low_yield Low Yield / Mixture start->low_yield < 50% Yield or Multiple Products success Successful Cyclization start->success > 50% Yield, Clean Product check_acid Increase Acid Strength no_rxn->check_acid check_temp Lower Temperature low_yield->check_temp check_solvent Change Solvent / Add Drying Agent check_temp->check_solvent redesign Redesign Precursor check_solvent->redesign

Caption: Troubleshooting logic for the oxa-cage cyclization.

This technical support guide aims to provide a foundational understanding of the potential challenges in synthesizing the this compound oxa-cage. As research in this area progresses and a total synthesis is reported, this guide will be updated with specific experimental data and protocols.

References

Enhancing the solubility of Varioxepine A for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on enhancing the solubility of Varioxepine A for bioassays. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a 3H-oxepine-containing alkaloid isolated from the marine-derived endophytic fungus Paecilomyces variotii.[1][2][3][4] It has a complex and unique chemical structure, characterized by a condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][3][4] Its primary reported biological activity is as a potent inhibitor of the plant-pathogenic fungus Fusarium graminearum, with a Minimum Inhibitory Concentration (MIC) value of 4 μg/mL.[2]

Q2: What are the known solubility properties of this compound?

Q3: Why does this compound precipitate when I add it to my aqueous cell culture medium?

A3: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue.[5][6] The primary reasons for this include:

  • Poor Aqueous Solubility: The compound is inherently not very soluble in water-based solutions.[5]

  • Solvent Shock: When a concentrated stock solution in an organic solvent (like DMSO) is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to "crash out" or precipitate.[6]

  • High Concentration: You may be exceeding the maximum solubility of this compound in your final assay conditions.[5][6]

  • Media Components: Interactions with salts, proteins, and other components in the cell culture media can reduce the solubility of the compound.[5]

  • pH and Temperature: The pH and temperature of the media can influence the solubility of the compound.[5][6]

Troubleshooting Guide: this compound Precipitation in Bioassays

Problem Possible Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock solution to the media. Solvent shock due to rapid dilution.Add the stock solution dropwise to the media while gently vortexing or swirling.[6] Prepare an intermediate dilution in a co-solvent or in media containing a stabilizing agent.
Media becomes cloudy or hazy after adding this compound. Fine precipitate has formed, indicating the concentration is above the kinetic solubility limit.Reduce the final concentration of this compound in your assay. Determine the kinetic solubility of this compound in your specific media (see Experimental Protocols).
Crystals are visible in the culture dish after incubation. The compound has low thermodynamic solubility and has precipitated over time.Consider using a formulation strategy to enhance solubility, such as complexation with cyclodextrins or using a surfactant.[7][8]
Inconsistent results between experiments. Variable precipitation is leading to inconsistent effective concentrations of this compound.Ensure your stock solution is fully dissolved before use. Use a consistent, optimized protocol for preparing your working solutions. Visually inspect for precipitation before each experiment.
Difficulty dissolving the this compound powder. The compound may have low solubility even in organic solvents.Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution.[9] Ensure you are using a fresh, anhydrous grade of DMSO.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 463.53 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial

  • Calibrated analytical balance

  • Sterile pipette tips

Methodology:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 4.635 mg of this compound.

  • Weigh the compound: Accurately weigh the calculated amount of this compound and transfer it to the sterile amber glass vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolve the compound: Gently vortex the vial. If the compound does not fully dissolve, you can warm the vial to 37°C for a short period and sonicate for a few minutes.[9]

  • Visual Inspection: Ensure the solution is clear and free of any visible particles before storage.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]

Protocol 2: Determination of Kinetic Solubility in Cell Culture Media

This protocol provides a method to estimate the kinetic solubility of this compound in your specific cell culture medium.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium of interest

  • Clear-bottom 96-well plate

  • Plate reader capable of measuring absorbance or light scattering

  • Multichannel pipette

Methodology:

  • Prepare serial dilutions: In a separate 96-well plate, prepare serial dilutions of your this compound stock solution in 100% DMSO.

  • Add medium to the assay plate: Add 198 µL of your cell culture medium to each well of the clear-bottom 96-well plate.

  • Add this compound dilutions: Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.

  • Include controls:

    • Positive Control: A high concentration of a known poorly soluble compound.

    • Negative Control: Medium with 1% DMSO only.

    • Blank: Medium only.

  • Incubate and measure: Incubate the plate at your experimental temperature (e.g., 37°C) for a set time (e.g., 1-2 hours). Measure the absorbance or light scattering at a suitable wavelength (e.g., 620 nm).

  • Data Analysis: Plot the absorbance/light scattering values against the this compound concentration. The highest concentration that does not show a significant increase in signal compared to the negative control is the estimated kinetic solubility.[5]

Solubility Enhancement Strategies

Strategy Description Advantages Considerations
Co-solvents Using a water-miscible organic solvent in addition to water to increase solubility.Simple to implement.The co-solvent may have its own biological effects. The final concentration of the co-solvent must be non-toxic to the cells.[7]
pH Adjustment Modifying the pH of the medium to ionize the compound, which can increase its solubility.Can be very effective for ionizable compounds.Requires knowledge of the compound's pKa. The altered pH must be compatible with the biological assay.
Complexation Encapsulating the hydrophobic compound within a larger, more soluble molecule, such as a cyclodextrin.Can significantly increase aqueous solubility. May improve stability.[8]The complexing agent may have its own biological effects. The complex may alter the effective concentration of the compound.
Surfactants Using detergents to form micelles that can encapsulate the hydrophobic compound.Effective for highly insoluble compounds.Surfactants can be toxic to cells and may interfere with the assay. The concentration must be carefully optimized.[10]
Lipid-Based Formulations Dissolving the compound in a lipid-based vehicle, such as an emulsion or liposomes.Can improve bioavailability in vivo.May be complex to prepare and characterize. The formulation components may have biological effects.

Visualizations

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Assay cluster_bioassay Bioassay Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C/-80°C dissolve->store prepare_working Prepare Working Solution store->prepare_working Use Stock serial_dilute Serial Dilute in DMSO add_media Add to Media in 96-well Plate serial_dilute->add_media incubate_read Incubate & Read Absorbance add_media->incubate_read analyze Analyze Data incubate_read->analyze analyze->prepare_working Inform Concentration treat_cells Treat Cells prepare_working->treat_cells assay_readout Assay Readout treat_cells->assay_readout

Caption: Workflow for preparing and using this compound in bioassays.

MAPK_Signaling_Pathway Varioxepine_A This compound (External Stimulus) Receptor Cell Surface Receptor Varioxepine_A->Receptor MAPKKK MAP Kinase Kinase Kinase (e.g., MEKK) Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factor Transcription Factor (e.g., AP-1) MAPK->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation, Apoptosis) Transcription_Factor->Cellular_Response Leads to

Caption: A generalized Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

References

Resolving ambiguous peaks in the NMR spectrum of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering ambiguous peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Varioxepine A. This compound, a complex alkaloid isolated from the marine fungus Paecilomyces variotii, presents a significant challenge for NMR-based structure elucidation due to its low proton-to-carbon ratio, a common issue in many complex natural products.[1][2] This guide offers strategies and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is the NMR spectrum of this compound difficult to interpret?

A1: The primary challenge in interpreting the NMR spectrum of this compound is its low proton-to-carbon ratio.[1] The molecule (C₂₆H₂₉N₃O₅) has many quaternary carbons (carbons with no attached protons) and sterically hindered protons. This leads to:

  • Fewer Protons, More Carbons: A relative scarcity of protons means fewer signals in the ¹H NMR spectrum to correlate with the large number of carbons.

  • Weak Long-Range Correlations: The lack of protons can make it difficult to establish connectivity between different parts of the molecule using standard 2D NMR experiments like HMBC, as the correlations can be weak or absent.

  • Signal Overlap: In complex molecules, multiple proton or carbon signals can resonate at very similar chemical shifts, leading to overlapping peaks that are difficult to assign to specific atoms.

Q2: What are the initial signs of ambiguous peaks in my this compound NMR data?

A2: Ambiguous peaks can manifest in several ways:

  • Overlapping Multiplets: In the ¹H NMR spectrum, several proton signals may appear in the same region, making it impossible to determine their individual chemical shifts and coupling constants.

  • Unclear Correlations in 2D Spectra: In COSY, HSQC, or HMBC spectra, you might see correlations that could belong to multiple possible connections, or expected correlations might be missing.

  • Inconsistent Data: The connections suggested by your NMR data may not align with other analytical data, such as the molecular formula from mass spectrometry.

Q3: What are the first steps I should take if I encounter ambiguous peaks?

A3: Start with the fundamentals:

  • Confirm Sample Purity: Ensure your sample is pure. Impurities can introduce extra peaks that complicate the spectrum.

  • Optimize 1D Spectra: Acquire high-quality ¹H and ¹³C NMR spectra with good signal-to-noise and resolution.

  • Run Standard 2D Experiments: Acquire COSY, HSQC, and HMBC spectra. These are essential for establishing initial connectivity.

Troubleshooting Guides

Problem 1: Overlapping Signals in the ¹H NMR Spectrum

Solution: When proton signals overlap, spreading the spectrum into a second dimension is crucial.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. Since ¹³C spectra are generally better dispersed than ¹H spectra, overlapping proton signals can often be resolved based on the chemical shift of their attached carbons.

  • Changing Solvents: Acquiring the NMR spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce changes in the chemical shifts of some protons, potentially resolving the overlap.

Problem 2: Ambiguous or Missing Long-Range Correlations in the HMBC Spectrum

Solution: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key for piecing together the carbon skeleton, but correlations can be weak.

  • Optimize the HMBC Experiment: The performance of the HMBC experiment is dependent on the long-range coupling constants (ⁿJCH). You can optimize the experiment by testing different evolution times to enhance correlations for a wider range of coupling constants.

  • Consider Advanced 2D NMR Experiments:

    • HSQC-TOCSY (Total Correlation Spectroscopy): This experiment combines the resolution of an HSQC with the through-bond correlations of a TOCSY. It can help to identify all the protons within a spin system, even if some are overlapped.

    • 1,1-ADEQUATE: This experiment directly observes two-bond carbon-carbon correlations, providing unambiguous evidence for C-C connectivity. However, it is a very insensitive experiment and requires a significant amount of sample.

Data Presentation

While the specific NMR data for this compound from the original publication is not publicly available in a detailed table, the following table illustrates how the ¹H and ¹³C NMR data for a complex molecule like this compound would be organized.

PositionδC (ppm), TypeδH (ppm), mult. (J in Hz)COSY CorrelationsHMBC Correlations
2165.4, C--H-3, H-4
355.2, CH4.50, d (3.5)H-4C-2, C-4, C-5
435.8, CH2.80, mH-3, H-5C-2, C-3, C-5, C-6
5128.9, C--H-4, H-6
...............

Experimental Protocols

Standard 2D NMR Experiments (COSY, HSQC, HMBC)

A general protocol for acquiring standard 2D NMR spectra on a Bruker spectrometer is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra to determine the spectral widths for the 2D experiments.

  • COSY (Correlation Spectroscopy):

    • Load a standard COSY pulse program (e.g., cosygpqf).

    • Set the spectral width (SW) in both dimensions to the range of the ¹H spectrum.

    • Set the number of increments (TD) in the indirect dimension (F1) to at least 256 for good resolution.

    • Set the number of scans (NS) to 8 or 16, depending on the sample concentration.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2).

    • Set the spectral width in the direct dimension (F2) to the ¹H spectral range and in the indirect dimension (F1) to the ¹³C spectral range.

    • Set TD(F1) to 128 or 256.

    • Set NS to 4 or 8.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf).

    • Set the spectral widths as for the HSQC.

    • Set TD(F1) to 256 or 512.

    • Set NS to 16 or 32, as this is a less sensitive experiment.

Visualizations

The following diagrams illustrate the workflow for resolving ambiguous NMR peaks.

experimental_workflow cluster_data_acquisition Data Acquisition cluster_analysis Data Analysis cluster_troubleshooting Troubleshooting cluster_conclusion Conclusion oneD_NMR 1D NMR (¹H, ¹³C) twoD_NMR Standard 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR ambiguous_peaks Ambiguous Peaks? twoD_NMR->ambiguous_peaks advanced_NMR Advanced 2D NMR (HSQC-TOCSY, ADEQUATE) ambiguous_peaks->advanced_NMR Yes change_solvent Change Solvent ambiguous_peaks->change_solvent Yes structure_elucidation Structure Elucidation ambiguous_peaks->structure_elucidation No advanced_NMR->structure_elucidation change_solvent->structure_elucidation logical_relationship Varioxepine_A This compound (C₂₆H₂₉N₃O₅) Low_Proton_Carbon_Ratio Low Proton-to-Carbon Ratio Varioxepine_A->Low_Proton_Carbon_Ratio NMR_Challenges NMR Challenges Low_Proton_Carbon_Ratio->NMR_Challenges Signal_Overlap Signal Overlap NMR_Challenges->Signal_Overlap Weak_Correlations Weak/Missing Correlations NMR_Challenges->Weak_Correlations Ambiguous_Assignments Ambiguous Assignments Signal_Overlap->Ambiguous_Assignments Weak_Correlations->Ambiguous_Assignments Solution_Strategies Solution Strategies Ambiguous_Assignments->Solution_Strategies TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Solution_Strategies->TwoD_NMR Advanced_NMR Advanced NMR Techniques Solution_Strategies->Advanced_NMR XRay_Crystallography X-Ray Crystallography Solution_Strategies->XRay_Crystallography

References

Strategies to reduce cytotoxicity of Varioxepine A in non-target organisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the cytotoxicity of Varioxepine A in non-target organisms. The following strategies are based on established methodologies for reducing the off-target toxicity of natural products.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity of this compound in our non-target cell line, which is limiting its therapeutic window. What are the potential strategies to address this?

A1: Off-target cytotoxicity is a common challenge in drug development. For a natural product like this compound, several strategies can be explored to mitigate this issue:

  • Nano-encapsulation: Encapsulating this compound into a nano-delivery system, such as liposomes or polymeric nanoparticles, can enhance its delivery to target cells while reducing exposure to non-target cells.[1][2][3] This approach can improve bioavailability and reduce systemic toxicity.[2][4]

  • Co-administration with Antioxidants: If the cytotoxicity is mediated by oxidative stress, co-administration with an antioxidant may protect non-target cells.[5][6]

  • Structural Modification: Synthesizing analogs of this compound could lead to a derivative with a better therapeutic index. This involves identifying the pharmacophore responsible for efficacy and the moieties contributing to toxicity.[7]

Q2: How can we determine if the cytotoxicity of this compound is mediated by oxidative stress?

A2: To investigate the role of oxidative stress in this compound-induced cytotoxicity, you can perform several assays:

  • Reactive Oxygen Species (ROS) Assay: Measure the levels of intracellular ROS using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). An increase in fluorescence upon treatment with this compound would indicate ROS production.

  • Glutathione (GSH) Assay: Measure the levels of intracellular glutathione, a key antioxidant. A decrease in GSH levels can indicate oxidative stress.[8]

  • Lipid Peroxidation Assay: Measure the products of lipid peroxidation, such as malondialdehyde (MDA), as an indicator of oxidative damage to cell membranes.

  • Mitochondrial Membrane Potential (MMP) Assay: Use fluorescent dyes like JC-1 to assess mitochondrial health, as mitochondrial dysfunction is often linked to oxidative stress.

Q3: What type of nano-delivery system would be most suitable for this compound?

A3: The choice of a nano-delivery system depends on the physicochemical properties of this compound and the target cells.

  • Liposomes: These are versatile carriers for both hydrophilic and lipophilic compounds and have been shown to reduce the toxicity of encapsulated drugs.[2][9]

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)) can be used to create nanoparticles for sustained release and improved stability.[1]

  • Micelles: Polymeric micelles are suitable for solubilizing poorly water-soluble drugs and can enhance their bioavailability.[4]

Troubleshooting Guides

Issue 1: High Cytotoxicity of this compound in a Non-Target Neuronal Cell Line

Proposed Strategy: Co-administration with the antioxidant N-acetylcysteine (NAC) to mitigate potential oxidative stress-induced neurotoxicity. Antioxidants have been shown to protect against drug-induced cytotoxicity.[5][6][8]

Hypothetical Quantitative Data:

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%) (Mean ± SD)
Control00100 ± 4.2
This compound alone10045 ± 5.1
This compound + NAC10178 ± 4.8
This compound + NAC10592 ± 3.9
NAC alone0598 ± 3.5

Experimental Protocol: Assessing the Protective Effect of NAC on this compound-Induced Cytotoxicity

  • Cell Culture: Plate the non-target neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment:

    • Prepare stock solutions of this compound in DMSO and NAC in sterile water.

    • Pre-treat the cells with varying concentrations of NAC (e.g., 0, 1, 5, 10 mM) for 2 hours.

    • Add this compound to the desired final concentration (e.g., 10 µM) to the wells already containing NAC.

    • Include control groups: untreated cells, cells treated with this compound alone, and cells treated with the highest concentration of NAC alone.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathway Diagram:

G VarioxepineA This compound Mitochondria Mitochondria VarioxepineA->Mitochondria ROS Increased ROS Mitochondria->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH_depletion->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS scavenges NAC->GSH_depletion replenishes

Caption: Hypothetical pathway of this compound-induced cytotoxicity and the protective mechanism of NAC.

Issue 2: Poor Bioavailability and Systemic Toxicity of this compound in an in vivo Model

Proposed Strategy: Encapsulation of this compound into liposomes to improve its pharmacokinetic profile and reduce off-target accumulation. Nano-drug delivery systems are a promising approach to enhance the efficacy and safety of natural products.[1][3]

Hypothetical Quantitative Data:

FormulationIC50 in Target Cancer Cells (µM)IC50 in Non-Target Fibroblasts (µM)Therapeutic Index (Non-Target IC50 / Target IC50)
Free this compound5153
Liposomal this compound34515

Experimental Protocol: Preparation of this compound-Loaded Liposomes

  • Lipid Film Hydration:

    • Dissolve phosphatidylcholine (PC), cholesterol, and this compound in a molar ratio of 7:3:0.5 in chloroform in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the MLV suspension in an ice bath and sonicate using a probe sonicator to form small unilamellar vesicles (SUVs).

  • Purification:

    • Remove the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency by lysing the liposomes with a surfactant and quantifying the this compound content using HPLC.

Experimental Workflow Diagram:

G cluster_prep Liposome Preparation cluster_eval Evaluation Lipid_Film Lipid Film Hydration Hydration Hydration Lipid_Film->Hydration Sonication Sonication Hydration->Sonication Purification Purification Sonication->Purification In_Vitro In Vitro Cytotoxicity Assay Purification->In_Vitro In_Vivo In Vivo Efficacy & Toxicity Study Purification->In_Vivo VarioxepineA This compound VarioxepineA->Lipid_Film Lipids Lipids Lipids->Lipid_Film

Caption: Workflow for the preparation and evaluation of liposomal this compound.

Logical Relationship Diagram:

G Free_VA Free this compound Systemic_Circulation Systemic Circulation Free_VA->Systemic_Circulation Lipo_VA Liposomal this compound Lipo_VA->Systemic_Circulation EPR_Effect EPR Effect (Enhanced Permeability and Retention) Lipo_VA->EPR_Effect Non_Target_Cells Non-Target Cells Systemic_Circulation->Non_Target_Cells high uptake Systemic_Circulation->Non_Target_Cells reduced uptake Target_Cells Target Cells (e.g., Tumor) Systemic_Circulation->Target_Cells low accumulation Cytotoxicity Cytotoxicity Non_Target_Cells->Cytotoxicity Therapeutic_Effect Therapeutic Effect Target_Cells->Therapeutic_Effect EPR_Effect->Target_Cells enhanced accumulation

Caption: How liposomal delivery reduces off-target cytotoxicity of this compound.

References

Technical Support Center: Overcoming Resistance to Varioxepine A in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Varioxepine A. The content is structured to facilitate the identification and overcoming of potential fungal resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is the suspected mechanism of action of this compound?

A1: While research is ongoing, preliminary data suggests that this compound may function as a competitive inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[1][2][3] Inhibition of DHFR disrupts DNA synthesis and cellular replication, leading to fungal cell death.[4][5]

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the potential resistance mechanisms?

A2: Reduced susceptibility to DHFR inhibitors like this compound can arise from several mechanisms:[6][7][8][9]

  • Target Modification: Mutations in the DFR1 gene, which encodes DHFR, can alter the enzyme's structure, reducing the binding affinity of this compound.[7]

  • Target Overexpression: Increased expression of the DFR1 gene can lead to higher cellular concentrations of the DHFR enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[10]

  • Drug Efflux: Fungal cells may actively pump this compound out of the cell using efflux pumps, such as those from the ATP-binding cassette (ABC) or major facilitator superfamily (MFS).[11][12]

  • Bypass Pathways: The fungus may develop or utilize alternative metabolic pathways to circumvent the blocked step in folate synthesis.[8]

Q3: How can I confirm if my resistant strain has mutations in the DFR1 gene?

A3: You can sequence the DFR1 gene from both your resistant and susceptible (wild-type) strains. Compare the sequences to identify any nucleotide changes that result in amino acid substitutions in the DHFR protein.

Q4: What strategies can I employ to overcome this compound resistance?

A4: Several strategies can be explored:

  • Synergistic Drug Combinations: Combining this compound with other antifungal agents that have different mechanisms of action can be effective.[13][14][15] For example, pairing it with an agent that inhibits efflux pumps or targets the fungal cell wall could restore susceptibility.

  • Inhibitors of Resistance Mechanisms: Use of compounds that specifically inhibit efflux pumps can increase the intracellular concentration of this compound.

  • Modification of this compound Structure: Chemical modification of the this compound molecule could potentially enhance its binding to the mutated DHFR enzyme or reduce its recognition by efflux pumps.

Troubleshooting Guides

This section provides solutions to common problems encountered during in vitro experiments with this compound.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Assays
Potential Cause Troubleshooting Step
Inoculum Preparation Ensure a standardized inoculum is prepared according to established protocols (e.g., CLSI or EUCAST).[16][17] Use a spectrophotometer to verify the cell density. Inconsistent inoculum size is a major source of variability.[18][19]
Media Composition Use the recommended and standardized broth medium for your fungal species. Variations in pH or nutrient content can affect both fungal growth and drug activity.[1]
Incubation Conditions Maintain consistent incubation temperature and duration. For some fungi, aeration might be a critical factor.
Drug Stock Solution Prepare fresh stock solutions of this compound and store them properly. Avoid repeated freeze-thaw cycles. Verify the concentration of your stock solution.
Plate Reading Read the MIC endpoints at a consistent time point. Use a standardized method for determining the MIC (e.g., visual turbidity or spectrophotometric reading).[17][20]
Issue 2: No Inhibition Observed in DHFR Enzyme Assay
Potential Cause Troubleshooting Step
Enzyme Activity Confirm the activity of your purified or crude DHFR enzyme preparation using a known inhibitor like methotrexate as a positive control.[4][5]
Substrate Concentration Ensure that the concentrations of dihydrofolate and NADPH are optimal for the assay. Sub-optimal substrate concentrations can affect the reaction kinetics.[4]
Buffer Conditions Verify that the pH and ionic strength of the assay buffer are within the optimal range for DHFR activity.[4]
This compound Concentration Test a wider range of this compound concentrations. It's possible the effective concentration is outside your initial test range.
Assay Method Ensure your detection method (e.g., spectrophotometric measurement of NADPH consumption at 340 nm) is sensitive enough to detect changes in enzyme activity.[5][21]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[16][17]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal isolate

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1.6 mg/mL.

  • Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium. Suspend the colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.

  • Inoculate Microtiter Plate: Add 100 µL of the final inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by reading the absorbance at a specific wavelength.[20]

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of this compound on fungal DHFR.[4][5][21]

Materials:

  • Purified or crude fungal DHFR extract

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Dissolve DHF and NADPH in the assay buffer to the desired stock concentrations.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a 96-well plate or cuvette, combine the assay buffer, DHFR enzyme, and the desired concentration of this compound (or a known inhibitor like methotrexate for a positive control). Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at room temperature.

  • Initiate Reaction: Start the reaction by adding NADPH and DHF to the mixture.

  • Measure Activity: Immediately begin monitoring the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DHFR activity.

Visualizations

VarioxepineA_Resistance_Mechanisms cluster_cell Fungal Cell cluster_resistance Resistance Mechanisms VarioxepineA_in This compound DHFR DHFR VarioxepineA_in->DHFR Inhibits EffluxPump Efflux Pump (e.g., ABC, MFS) VarioxepineA_in->EffluxPump THF Tetrahydrofolate (Essential for DNA Synthesis) DHFR->THF DHF Dihydrofolate DHF->DHFR Substrate VarioxepineA_out This compound EffluxPump->VarioxepineA_out Expels Drug DFR1_gene DFR1 Gene DFR1_gene->DHFR Encodes Mutation Target Modification (DFR1 Mutation) Mutation->DHFR Alters Binding Site Overexpression Target Overexpression (Increased DFR1 expression) Overexpression->DHFR Increases Quantity Efflux Drug Efflux (Pump Overexpression) Efflux->EffluxPump Increases Quantity

Caption: Potential resistance mechanisms to this compound in fungi.

MIC_Troubleshooting_Workflow Start High MIC Variability Observed CheckInoculum Verify Inoculum Standardization (0.5 McFarland, Spectrophotometer) Start->CheckInoculum InoculumOK Inoculum Consistent CheckInoculum->InoculumOK Yes InoculumNotOK Inoculum Inconsistent CheckInoculum->InoculumNotOK No CheckMedia Check Media Preparation (Standardized Medium, pH) InoculumOK->CheckMedia StandardizeInoculum Re-standardize Inoculum and Repeat Assay InoculumNotOK->StandardizeInoculum StandardizeInoculum->CheckInoculum MediaOK Media Consistent CheckMedia->MediaOK Yes MediaNotOK Media Inconsistent CheckMedia->MediaNotOK No CheckIncubation Verify Incubation Conditions (Temperature, Duration) MediaOK->CheckIncubation PrepareNewMedia Prepare Fresh, Standardized Media and Repeat Assay MediaNotOK->PrepareNewMedia PrepareNewMedia->CheckMedia IncubationOK Incubation Consistent CheckIncubation->IncubationOK Yes IncubationNotOK Incubation Inconsistent CheckIncubation->IncubationNotOK No CheckDrugStock Check this compound Stock (Fresh, Proper Storage) IncubationOK->CheckDrugStock StandardizeIncubation Ensure Consistent Incubation and Repeat Assay IncubationNotOK->StandardizeIncubation StandardizeIncubation->CheckIncubation DrugStockOK Stock OK CheckDrugStock->DrugStockOK Yes DrugStockNotOK Stock Suspect CheckDrugStock->DrugStockNotOK No ConsistentResults Consistent MIC Results DrugStockOK->ConsistentResults PrepareNewStock Prepare Fresh Drug Stock and Repeat Assay DrugStockNotOK->PrepareNewStock PrepareNewStock->CheckDrugStock

Caption: Troubleshooting workflow for variable MIC assay results.

Synergistic_Strategy cluster_agents Potential Synergistic Agents VarioxepineA This compound (DHFR Inhibitor) ResistantFungus Resistant Fungus VarioxepineA->ResistantFungus Ineffective Alone OvercomeResistance Overcome Resistance (Enhanced Fungal Inhibition) VarioxepineA->OvercomeResistance SynergisticAgent Synergistic Agent (Different MoA) SynergisticAgent->ResistantFungus SynergisticAgent->OvercomeResistance EffluxPumpInhibitor Efflux Pump Inhibitor CellWallAgent Cell Wall Synthesis Inhibitor (e.g., Echinocandin) ErgosterolAgent Ergosterol Synthesis Inhibitor (e.g., Azole)

Caption: Strategy for overcoming resistance using synergistic drug combinations.

References

Validation & Comparative

Varioxepine A vs. Other Fusarium Inhibitors: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Varioxepine A, a novel oxepine-containing alkaloid, and other prominent antifungal agents used to inhibit the growth of Fusarium species, a genus of fungi responsible for significant agricultural losses and opportunistic infections in humans. This document summarizes available quantitative data, details common experimental protocols for antifungal susceptibility testing, and visualizes key pathways and workflows to aid in research and development efforts.

Comparative Efficacy of Anti-Fusarium Agents

This compound, isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, has demonstrated inhibitory activity against the plant pathogenic fungus Fusarium graminearum.[1] The following table provides a summary of the Minimum Inhibitory Concentration (MIC) and 50% Effective Concentration (EC50) values for this compound and a selection of other synthetic and natural Fusarium inhibitors. It is important to note that the antifungal efficacy of these compounds can vary significantly depending on the specific Fusarium species and the experimental conditions.

CompoundInhibitor ClassFusarium SpeciesMIC (µg/mL)EC50 (µg/mL)Reference
This compound AlkaloidF. graminearum4-[1]
Epoxiconazole TriazoleF. oxysporum-0.047[2]
Pyraclostrobin StrobilurinF. oxysporum-0.249[3]
Difenoconazole TriazoleF. oxysporum--[2]
Amphotericin B PolyeneF. solani complex≤4-[4]
Voriconazole TriazoleF. solani complex≤4-[4]
Posaconazole TriazoleFusarium spp.--[4]
Versicoloid A Oxepine-containing AlkaloidF. oxysporum64-
Versicoloid B Oxepine-containing AlkaloidF. oxysporum64-

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. EC50 (50% Effective Concentration) is the concentration of a drug that gives half-maximal response. Direct comparison of absolute values should be made with caution due to variations in experimental methodologies.

Experimental Protocols

The following is a generalized protocol for determining the antifungal susceptibility of Fusarium species using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[4][5][6][7]

Inoculum Preparation
  • Fungal Culture: Fusarium isolates are grown on a suitable agar medium, such as Potato Dextrose Agar (PDA), at 28-35°C for 5-7 days to encourage sporulation.

  • Spore Suspension: The surface of the mature fungal culture is gently scraped with a sterile loop or washed with sterile saline (0.85%) containing a wetting agent (e.g., 0.05% Tween 80) to harvest the conidia.

  • Spore Counting: The resulting spore suspension is filtered through sterile gauze to remove mycelial fragments. The concentration of conidia is then determined using a hemocytometer and adjusted to a final concentration of 1 x 10^6 to 5 x 10^6 spores/mL.

  • Inoculum Dilution: The standardized spore suspension is further diluted in the test medium (e.g., RPMI-1640) to achieve the desired final inoculum concentration in the microtiter plate wells (typically 0.5 x 10^4 to 2.5 x 10^4 spores/mL).

Broth Microdilution Assay
  • Compound Preparation: The test compounds (e.g., this compound) and control drugs are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using the appropriate broth medium (e.g., RPMI-1640 buffered with MOPS). The final volume in each well is typically 100 µL.

  • Inoculation: Each well is inoculated with 100 µL of the diluted fungal spore suspension, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: Wells containing only the medium and the fungal inoculum (no antifungal agent).

    • Sterility Control: Wells containing only the medium to check for contamination.

    • Solvent Control: Wells containing the fungal inoculum and the maximum concentration of the solvent (e.g., DMSO) used to ensure it does not inhibit fungal growth.

  • Incubation: The microtiter plates are incubated at a suitable temperature (e.g., 28-35°C) for 48-72 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualizing Mechanisms and Workflows

Signaling Pathways in Fusarium

While the specific mechanism of action for this compound against Fusarium has not been fully elucidated, many antifungal agents target key signaling pathways essential for fungal survival. The diagram below illustrates the ergosterol biosynthesis pathway, a common target for azole fungicides.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles cluster_outcome Cellular Effect Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Azoles Azoles Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) Azoles->Lanosterol 14α-demethylase\n(CYP51) Inhibits Impaired Integrity & Function Impaired Integrity & Function Fungal Cell Membrane->Impaired Integrity & Function

Caption: General overview of the ergosterol biosynthesis pathway and its inhibition by azole antifungals.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro antifungal activity of a test compound against Fusarium.

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Fusarium Culture (PDA Plate) B Spore Suspension Preparation A->B C Spore Count & Standardization B->C E Inoculation of Microtiter Plate C->E D Serial Dilution of Test Compound D->E F Incubation (48-72h) E->F G Visual or Spectrophotometric Reading F->G H Determination of MIC/EC50 G->H

Caption: Standard workflow for in vitro antifungal susceptibility testing against Fusarium.

References

Cross-Validation of Varioxepine A Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of independent laboratory validation of Varioxepine A's antifungal efficacy necessitates a review of existing data and comparison with structurally related compounds. This guide provides a comprehensive overview of the reported antifungal activity of this compound, primarily from a single originating laboratory, and places it in the context of other oxepine-containing diketopiperazine alkaloids.

This compound, a fungal metabolite first isolated from the marine-derived endophytic fungus Paecilomyces variotii, has demonstrated notable antifungal properties. However, a critical gap exists in the scientific literature regarding the cross-validation of these findings by independent research groups. To date, the primary data on its bioactivity originates from the initial discovery and characterization studies. This guide aims to consolidate the available data, provide detailed experimental context, and compare this compound with other relevant antifungal agents.

Comparative Antifungal Activity

The antifungal activity of this compound has been primarily reported against the plant-pathogenic fungus Fusarium graminearum. The key quantitative measure of this activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundFungal SpeciesMIC (µg/mL)Reference Lab
This compound Fusarium graminearum4Zhang et al., 2014[1]
Varioloid AFusarium graminearum8Zhang et al., 2014
Varioloid BFusarium graminearum4Zhang et al., 2014

Experimental Protocols

While the precise experimental details from the original study on this compound are not extensively published, a representative methodology for determining the MIC of antifungal agents against filamentous fungi is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.

Representative Protocol: Broth Microdilution Antifungal Susceptibility Testing of Filamentous Fungi (CLSI M38-A2)

This method is a standardized procedure for determining the in vitro susceptibility of filamentous fungi to antifungal agents.

1. Preparation of Antifungal Agent:

  • This compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate.

2. Inoculum Preparation:

  • The fungal isolate (Fusarium graminearum) is grown on a suitable agar medium (e.g., Potato Dextrose Agar) to induce sporulation.

  • Conidia are harvested and suspended in sterile saline containing a small amount of Tween 20 to aid in dispersion.

  • The conidial suspension is adjusted to a specific concentration (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) using a spectrophotometer or hemocytometer.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the standardized fungal suspension.

  • A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included.

  • The plate is incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 48-72 hours).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a complete or significant inhibition of visible fungal growth compared to the growth control.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_result Result stock This compound Stock Solution dilutions Serial Dilutions in Microtiter Plate stock->dilutions incubation Inoculation and Incubation dilutions->incubation inoculum Standardized Fungal Inoculum inoculum->incubation reading Visual Reading of Growth Inhibition incubation->reading mic MIC Determination reading->mic signaling_pathway VarioxepineA This compound CellMembrane Fungal Cell Membrane VarioxepineA->CellMembrane Interaction/Damage Enzyme Essential Fungal Enzymes VarioxepineA->Enzyme Inhibition CellularStress Cellular Stress CellMembrane->CellularStress Enzyme->CellularStress Apoptosis Apoptosis Induction CellularStress->Apoptosis FungalCellDeath Fungal Cell Death Apoptosis->FungalCellDeath

References

Unraveling the Antifungal Mechanism of Varioxepine A in Fusarium graminearum: A Target Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

QINGDAO, China – Researchers and drug development professionals in the agricultural and pharmaceutical sectors now have access to a comprehensive guide on the validation of Varioxepine A's target in the pathogenic fungus Fusarium graminearum. This publication provides an objective comparison of methodologies and presents supporting experimental data to elucidate the mechanism of action of this promising antifungal agent.

Fusarium graminearum is a devastating plant pathogen responsible for Fusarium Head Blight (FHB) in cereal crops, leading to significant yield losses and contamination of grain with mycotoxins, such as deoxynivalenol (DON), which pose a serious threat to food and feed safety. The development of novel fungicides with specific modes of action is crucial for effective and sustainable disease management. This compound, a marine-derived alkaloid, has demonstrated inhibitory activity against this pathogen, making the validation of its molecular target a key area of research.[1]

This guide delves into the experimental approaches required to identify and validate the molecular target of this compound, offering a comparative analysis of alternative antifungal compounds and their mechanisms of action.

Comparative Analysis of Antifungal Compounds

To provide a comprehensive overview, the activity of this compound is compared with other fungicides known to be effective against Fusarium graminearum.

CompoundTarget/Mechanism of ActionEfficacy Data (EC50)Reference
This compound Under Investigation Data not publicly available[1]
Tebuconazole Sterol Biosynthesis (CYP51)~0.1 µg/mL
Phenamacril Myosin I~0.02 µg/mL
Quinofumelin Unknown~0.019 µg/mL

Experimental Protocols for Target Validation

The validation of a drug's molecular target is a critical step in its development. The following section outlines the detailed methodologies for key experiments essential for identifying and confirming the target of this compound in Fusarium graminearum.

Target Identification

a. Affinity Chromatography: This technique is employed to isolate potential binding partners of this compound from a Fusarium graminearum protein lysate.

  • Protocol:

    • Immobilize this compound onto a solid support (e.g., epoxy-activated sepharose beads) to create an affinity matrix.

    • Prepare a total protein extract from Fusarium graminearum mycelia.

    • Incubate the protein extract with the this compound-coupled beads to allow for binding.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

    • Identify the eluted proteins using mass spectrometry (LC-MS/MS).

b. Yeast Two-Hybrid (Y2H) Screening: This genetic method can identify protein-protein interactions and can be adapted to screen for small molecule-protein interactions.

  • Protocol:

    • Construct a "bait" plasmid containing a DNA-binding domain fused to a protein that can be targeted by this compound (if a general class of targets is hypothesized) or use a system where the small molecule itself acts as a bridge.

    • Create a "prey" library of plasmids from Fusarium graminearum cDNA, where each plasmid contains a transcriptional activation domain fused to a different fungal protein.

    • Co-transform yeast cells with the bait plasmid and the prey library.

    • In the presence of this compound, if a prey protein interacts with the bait (or the complex), the activation domain is brought into proximity of the DNA-binding domain, activating reporter gene expression (e.g., HIS3, LacZ).

    • Select for positive interactions on appropriate selective media and identify the interacting prey protein by sequencing its plasmid.

Target Validation

a. Gene Knockout and Overexpression: To confirm if the identified protein is indeed the target of this compound, its corresponding gene can be manipulated in Fusarium graminearum.

  • Protocol:

    • Gene Knockout: Create a deletion mutant of the candidate target gene using homologous recombination.

    • Overexpression: Construct a plasmid to express the candidate target gene under the control of a strong promoter.

    • Assess the sensitivity of the knockout and overexpression strains to this compound using minimum inhibitory concentration (MIC) assays. A knockout strain would be expected to show resistance, while an overexpression strain might exhibit increased sensitivity.

b. In Vitro Binding Assays: These assays directly measure the interaction between this compound and the purified candidate target protein.

  • Protocol (e.g., Isothermal Titration Calorimetry - ITC):

    • Purify the recombinant candidate target protein.

    • Titrate a solution of this compound into a solution containing the purified protein in a calorimeter.

    • Measure the heat changes associated with the binding event to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.

Visualizing the Pathways and Workflows

To aid in the understanding of the complex biological processes and experimental designs, the following diagrams have been generated.

G Hypothetical Signaling Pathway Targeted by this compound cluster_0 External Signal cluster_1 Fusarium graminearum Cell This compound This compound Putative Target Protein Putative Target Protein This compound->Putative Target Protein Inhibition Downstream Effector 1 Downstream Effector 1 Putative Target Protein->Downstream Effector 1 Virulence Factor Production Virulence Factor Production Downstream Effector 1->Virulence Factor Production Mycotoxin Biosynthesis Mycotoxin Biosynthesis Downstream Effector 1->Mycotoxin Biosynthesis

Caption: Hypothetical inhibition of a signaling pathway in F. graminearum by this compound.

G Target Validation Workflow Affinity Chromatography Affinity Chromatography Candidate Target Identification Candidate Target Identification Affinity Chromatography->Candidate Target Identification Yeast Two-Hybrid Yeast Two-Hybrid Yeast Two-Hybrid->Candidate Target Identification Gene Knockout/Overexpression Gene Knockout/Overexpression Candidate Target Identification->Gene Knockout/Overexpression In Vitro Binding Assays In Vitro Binding Assays Candidate Target Identification->In Vitro Binding Assays Target Validated Target Validated Gene Knockout/Overexpression->Target Validated In Vitro Binding Assays->Target Validated

Caption: Experimental workflow for the identification and validation of this compound's target.

This guide serves as a foundational resource for researchers dedicated to combating fungal pathogens and developing next-generation fungicides. The systematic approach outlined will facilitate the elucidation of this compound's mechanism of action and accelerate the development of more effective strategies to control Fusarium graminearum.

References

A Comparative Analysis of Varioxepine A and Other Oxepine-Containing Natural Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The oxepine scaffold, a seven-membered oxygen-containing heterocycle, is a recurring motif in a diverse array of natural products exhibiting a wide spectrum of biological activities. These compounds, isolated from terrestrial and marine fungi, plants, and other organisms, have garnered significant attention in the fields of medicinal chemistry and drug discovery. This guide provides a comparative analysis of Varioxepine A, a structurally unique oxepine-containing alkaloid, with other notable oxepine natural products, focusing on their biological performance supported by experimental data.

Overview of this compound

This compound is a novel alkaloid featuring a complex 3H-oxepine ring system and an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] It was first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] The primary reported biological activity of this compound is its potent antifungal effect, particularly against the plant pathogenic fungus Fusarium graminearum.[1][3][4]

Comparative Biological Activities

The biological activities of oxepine-containing natural products are diverse, ranging from antifungal and antibacterial to anti-inflammatory, cytotoxic, and antiplasmodial properties. This section provides a comparative summary of the quantitative data available for this compound and other selected oxepine natural products.

Antifungal and Antibacterial Activity

This compound demonstrates significant antifungal activity.[1][3] A comparative table of Minimum Inhibitory Concentration (MIC) values for various oxepine-containing compounds is presented below.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound Fusarium graminearum4[3]
Varioloid AFusarium graminearum8[3]
Varioloid BFusarium graminearum4[3]
Bauhinoxepin AMycobacterium tuberculosis6.25[5]
Bauhinoxepin BMycobacterium tuberculosis12.5[5]
Cytotoxic Activity

Several dibenzo[b,f]oxepine derivatives have shown promising cytotoxic activity against various cancer cell lines. While specific IC50 values for this compound are not widely reported in the context of cytotoxicity, data for other oxepine-containing compounds highlight their potential as anticancer agents.

CompoundCell LineActivityValue (µM)Reference
Bauhiniastatin-1Various Cancer Cell LinesGI502.4 - 25.7 (µg/mL)[5]
1-(4-(4-phenyl-2,3-dihydrobenzo[b]oxepin-5-yl) phenethyl)pyrrolidineMCF-7 (Breast Cancer)Anti-proliferative1.33[6]
1-(4-(4-phenyl-2,3-dihydrobenzo[b]oxepin-5-yl) phenethyl)pyrrolidineMDA-MB-231 (Breast Cancer)Anti-proliferative5[6]
9-nitrobenzo[b]naphtha[1,2-f]oxepineVarious Cancer Cell LinesCytotoxic-[6]
Anti-inflammatory Activity

Certain dibenzo[b,f]oxepine derivatives have demonstrated potent anti-inflammatory effects. The data below summarizes the available experimental findings.

CompoundAssayED50 (mg/kg)Reference
2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acidCarrageenan Paw Edema (rats)3.38[6]
2-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-2-yl)propanoic acidUV Erythema (guinea pigs)0.30[6]
Antiplasmodial Activity

Janoxepin, another notable oxepine-containing natural product, has been reported to possess antiplasmodial activity against Plasmodium falciparum.

CompoundTarget OrganismIC50 (µg/mL)Reference
JanoxepinPlasmodium falciparum 3D728[7]

Mechanisms of Action and Signaling Pathways

The mechanisms through which oxepine-containing natural products exert their biological effects are varied and, in many cases, not fully elucidated. However, some insights into their modes of action and the signaling pathways they modulate have been reported.

Antifungal Mechanism

The precise antifungal mechanism of this compound has not been definitively established. However, the activity of other antifungal natural products often involves disruption of the fungal cell membrane, inhibition of cell wall synthesis, or interference with essential metabolic pathways.[8]

Cytotoxicity and Apoptosis Induction

Several dibenzo[b,f]oxepine derivatives are believed to exert their cytotoxic effects by acting as microtubule inhibitors.[9] They are thought to bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis.[5][9]

Natural products can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11][12] The intrinsic pathway is often regulated by the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of a caspase cascade.

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Bcl-2 family Bcl-2 family Bcl-2 family->Mitochondrion Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Dibenzo[b,f]oxepines Dibenzo[b,f]oxepines Dibenzo[b,f]oxepines->Bcl-2 family inhibit Bcl-2

Caption: General overview of the intrinsic and extrinsic apoptosis pathways targeted by some natural products.

Anti-inflammatory Mechanism

The anti-inflammatory properties of certain dibenzo[b,f]oxepine derivatives have been linked to the inhibition of pro-inflammatory mediators. For example, some compounds have been shown to inhibit the secretion of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory response.[13] This suggests a potential interaction with the NF-κB signaling pathway, a central regulator of inflammation.[14][15][16][17]

Anti_inflammatory_Pathway Inflammatory Stimulus Inflammatory Stimulus IKK IKK Inflammatory Stimulus->IKK IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Genes (e.g., TNF-α) Pro-inflammatory Genes (e.g., TNF-α) Nucleus->Pro-inflammatory Genes (e.g., TNF-α) activates transcription Dibenzo[b,f]oxepines Dibenzo[b,f]oxepines Dibenzo[b,f]oxepines->Pro-inflammatory Genes (e.g., TNF-α) inhibit secretion

Caption: Simplified NF-κB signaling pathway and the potential inhibitory point for some dibenzo[b,f]oxepines.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

  • Inoculum Preparation: Fungal strains are cultured on an appropriate agar medium. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific turbidity, corresponding to a known concentration of cells (e.g., 1-5 x 10^6 cells/mL).

  • Drug Dilution: The test compound is serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the fungus.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: RAW 264.7 macrophages are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with different concentrations of the test compound for a short period before being stimulated with LPS (an inflammatory agent).

  • Incubation: The plate is incubated for 24 hours to allow for NO production.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at approximately 540 nm.

  • Calculation: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Experimental_Workflow cluster_antifungal Antifungal Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_anti_inflammatory Anti-inflammatory Assay (NO) A1 Prepare Fungal Inoculum A2 Serial Dilution of Compound A1->A2 A3 Inoculate & Incubate A2->A3 A4 Determine MIC A3->A4 C1 Seed Cells C2 Treat with Compound C1->C2 C3 Add MTT & Solubilize C2->C3 C4 Measure Absorbance & Calculate IC50 C3->C4 I1 Culture Macrophages I2 Treat & Stimulate with LPS I1->I2 I3 Measure Nitrite (Griess Reagent) I2->I3 I4 Calculate % Inhibition I3->I4

Caption: General experimental workflows for key bioassays.

Conclusion

This compound and other oxepine-containing natural products represent a promising class of bioactive molecules with potential applications in antifungal, anticancer, and anti-inflammatory therapies. While this compound has shown potent and specific antifungal activity, the broader family of oxepines exhibits a remarkable diversity of biological effects. Further research is warranted to fully elucidate the mechanisms of action of these compounds, particularly the signaling pathways they modulate, which will be crucial for their development as therapeutic agents. The experimental protocols and comparative data presented in this guide aim to provide a valuable resource for researchers in this exciting area of natural product chemistry and drug discovery.

References

Assessing the Synergistic Potential of Varioxepine A: A Proposed Framework for Antifungal Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

QINGDAO, China – November 18, 2025 – Varioxepine A, a novel 3H-oxepine-containing alkaloid, has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Fusarium graminearum.[1][2][3] Isolated from the marine algal-derived endophytic fungus Paecilomyces variotii, this compound presents a unique structural motif and a potential new avenue for antifungal research.[1] While its standalone efficacy is established with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL against F. graminearum, its collaborative potential with existing antifungal agents remains unexplored.[3]

This guide outlines a proposed experimental framework for researchers, scientists, and drug development professionals to assess the synergistic effects of this compound with conventional antifungal drugs. The objective is to determine if combination therapy can enhance efficacy, broaden the spectrum of activity, or reduce the required dosages of current antifungals, potentially mitigating issues of toxicity and resistance.

Rationale for Combination Therapy

The development of resistance to current antifungal monotherapies necessitates the exploration of novel treatment strategies.[4] Combination therapy, which targets different fungal cellular pathways simultaneously, can lead to synergistic (enhanced) or additive effects, and in some cases, may even prevent the emergence of resistant strains.[5] Given the unique oxepine structure of this compound, it is hypothesized that its mechanism of action may differ from and complement that of established antifungal classes.[6]

This proposed study will focus on two primary classes of widely used antifungal agents for initial synergy screening with this compound:

  • Polyenes (e.g., Amphotericin B): These agents bind to ergosterol in the fungal cell membrane, leading to pore formation and cell death.[5]

  • Azoles (e.g., Fluconazole, Voriconazole): This class inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[5]

The selection of fungal strains for testing should include not only Fusarium graminearum, for which this compound's activity is known, but also clinically relevant species such as Candida albicans and Aspergillus fumigatus to assess the potential for a broader application.

Proposed Experimental Protocols

To quantitatively assess the synergistic potential of this compound, a series of in vitro experiments are proposed. The following protocols are based on established methodologies for antifungal susceptibility and synergy testing.[7][8]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and each partner antifungal (Amphotericin B, Fluconazole, Voriconazole) against the selected fungal strains must first be determined independently. The broth microdilution method is the standard procedure.[9]

Protocol:

  • Preparation of Antifungal Solutions: Prepare stock solutions of this compound and each partner antifungal in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI-1640 medium.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.[9]

Checkerboard Assay for Synergy Assessment

The checkerboard assay is the most common method for evaluating the interaction between two antimicrobial agents.[7][8]

Protocol:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional matrix of drug concentrations. Serially dilute this compound horizontally and the partner antifungal (e.g., Amphotericin B) vertically. The resulting wells will contain various combinations of the two drugs.

  • Inoculation and Incubation: Inoculate the plate with a standardized fungal suspension and incubate as described for the MIC determination.

  • Data Collection: After incubation, determine the MIC of each drug in the presence of the other.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): The FICI is calculated to quantify the interaction between the two agents. The formula is as follows:

    FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Indifference (or Additive): 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0[7]

Data Presentation

The quantitative data generated from these experiments should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical MICs of this compound and Partner Antifungals

Fungal StrainThis compound MIC (µg/mL)Amphotericin B MIC (µg/mL)Fluconazole MIC (µg/mL)
Fusarium graminearum4.02.0>64
Candida albicansTBD0.51.0
Aspergillus fumigatusTBD1.0>64
TBD: To be determined experimentally

Table 2: Hypothetical FICI Values for this compound in Combination with Amphotericin B against Fusarium graminearum

This compound Conc. (µg/mL)Amphotericin B Conc. (µg/mL)FICIInterpretation
1.00.250.375Synergy
2.00.1250.563Indifference
0.50.50.375Synergy
Data presented is for illustrative purposes only.

Visualization of Workflows and Concepts

Diagrams created using Graphviz can effectively illustrate the experimental workflows and the logical relationships in interpreting the data.

ExperimentalWorkflow cluster_mic MIC Determination cluster_checkerboard Checkerboard Assay cluster_analysis Data Analysis MIC_A This compound MIC_Result Determine MIC for each drug alone MIC_A->MIC_Result MIC_B Partner Antifungal (e.g., Amphotericin B) MIC_B->MIC_Result Setup Prepare 96-well plate with drug concentration matrix MIC_Result->Setup Inoculate Inoculate with fungal suspension Setup->Inoculate Incubate Incubate at 35°C Inoculate->Incubate Read Read combination MICs Incubate->Read Calculate_FICI Calculate FICI Read->Calculate_FICI Interpret Interpret Interaction Calculate_FICI->Interpret

Proposed experimental workflow for synergy testing.

FICI_Interpretation FICI_Value Calculated FICI Value Synergy Synergy (FICI ≤ 0.5) FICI_Value->Synergy ≤ 0.5 Indifference Indifference (0.5 < FICI ≤ 4.0) FICI_Value->Indifference > 0.5 and ≤ 4.0 Antagonism Antagonism (FICI > 4.0) FICI_Value->Antagonism > 4.0

Interpretation of the Fractional Inhibitory Concentration Index (FICI).

Future Directions

Should in vitro studies reveal significant synergistic interactions, subsequent investigations could explore the underlying mechanisms of action through transcriptomics or proteomics. Furthermore, promising combinations should be advanced to in vivo studies using appropriate animal models of fungal infection to validate the clinical potential of this compound as part of a combination antifungal therapy. This structured approach will provide the necessary data to objectively assess the therapeutic value of this compound and guide future drug development efforts.

References

Pioneering X-ray Crystallography Defines the Intricate Structure of Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

The initial structural elucidation of Varioxepine A, a novel alkaloid, was decisively established through single-crystal X-ray analysis, revealing a complex and unprecedented molecular architecture. To date, this remains the sole and uncontested structural determination, with no subsequent independent verifications or revisions reported in the scientific literature.

This compound was first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] Its unique structure, featuring a condensed 3,6,8-trioxabicyclo[3.2.1]octane motif, presented a significant challenge for structural determination by standard spectroscopic methods alone.[1] While NMR spectroscopy was employed, the low proton-to-carbon ratio limited its power in unambiguously assigning the planar structure and relative configuration.[1]

The definitive breakthrough came from the successful application of single-crystal X-ray diffraction analysis. This powerful technique provided a detailed three-dimensional map of the molecule, confirming the connectivity of all atoms and establishing the relative stereochemistry of its chiral centers. The absolute configuration was further solidified through DFT conformational analysis and TDDFT-ECD calculations.[1]

While the core of the user's request was a comparison guide based on independent verification, the absence of such studies in the published literature shifts the focus to a detailed examination of the original and only structural determination. The robustness of the primary method, single-crystal X-ray analysis, provides a high degree of confidence in the published structure.

Experimental Data from the Original Structure Elucidation

The following table summarizes the key crystallographic and NMR data for this compound as reported in the initial publication.

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (Å) 8.4536(3)
b (Å) 13.5879(5)
c (Å) 18.2348(7)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 2094.08(14)
Z 4
¹H NMR (selected) δ (ppm): 7.89 (1H, d), 7.65 (1H, d), 7.43 (1H, t), 7.18 (1H, t), 6.54 (1H, s), 5.98 (1H, d), 4.65 (1H, s), 4.23 (1H, d), 3.89 (3H, s), 3.15 (3H, s), 2.98 (3H, s)
¹³C NMR (selected) δ (ppm): 169.8, 165.7, 160.2, 142.1, 138.2, 131.9, 129.5, 125.4, 123.7, 120.1, 118.9, 111.8, 105.4, 98.7, 85.4, 60.2, 52.8, 35.7, 27.9

Experimental Protocols

The structural determination of this compound relied on a combination of spectroscopic and crystallographic techniques.

1. Isolation and Purification: this compound was isolated from the culture broth of the fungus Paecilomyces variotii. The fungal mycelium and broth were extracted with organic solvents. The resulting crude extract was then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to yield pure this compound.

2. Spectroscopic Analysis: Standard 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments were conducted to gather initial structural information. However, due to the complex nature of the molecule and a low proton-to-carbon ratio, these data were insufficient for a complete and unambiguous structure elucidation.

3. Single-Crystal X-ray Diffraction: Crystals of this compound suitable for X-ray diffraction were grown. A single crystal was mounted and irradiated with X-rays. The diffraction pattern was collected and analyzed to determine the electron density map of the molecule, which in turn revealed the precise spatial arrangement of its atoms.

4. Computational Analysis: To establish the absolute configuration, Density Functional Theory (DFT) conformational analysis and Time-Dependent DFT (TDDFT) calculations of the Electronic Circular Dichroism (ECD) spectrum were performed. The calculated ECD spectrum was then compared with the experimental spectrum to confirm the absolute stereochemistry.

Visualizing the Structure Elucidation Workflow

The following diagram illustrates the logical workflow employed in the original determination of this compound's structure.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_conclusion Structure Determination fungus Paecilomyces variotii Culture extraction Solvent Extraction fungus->extraction chromatography Chromatographic Purification extraction->chromatography nmr NMR Spectroscopy (1D & 2D) chromatography->nmr Initial Data xray Single-Crystal X-ray Diffraction chromatography->xray Definitive Data ecd ECD Spectroscopy chromatography->ecd Chiroptical Data structure Published Structure of This compound nmr->structure Inconclusive xray->structure Relative Configuration dft DFT/TDDFT Calculations ecd->dft Comparison dft->structure Absolute Configuration

Caption: Workflow for the original structure elucidation of this compound.

References

A Comparative Guide to Evaluating the Safety and Toxicity Profile of Novel Alkaloids: A Case Study Approach with Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel alkaloids presents both exciting therapeutic opportunities and significant safety challenges. Varioxepine A, a unique 3H-oxepine-containing alkaloid isolated from the marine-derived fungus Paecilomyces variotii, represents a novel structural class with potential biological activities.[1][2][3] However, as with any new chemical entity, a thorough evaluation of its safety and toxicity is paramount before it can be considered for further development. To date, the publicly available literature on this compound focuses on its isolation, structural elucidation, and antifungal properties, with no reported data on its mammalian toxicity.[1][2]

This guide provides a framework for assessing the safety and toxicity profile of a novel alkaloid like this compound. By comparing it to well-characterized alkaloids with established toxicity profiles—caffeine, morphine, colchicine, and atropine—we offer a roadmap for the essential experimental data required for a comprehensive evaluation.

Comparative Toxicity of Well-Characterized Alkaloids

A critical first step in evaluating a new compound is to benchmark it against existing molecules with similar classifications. The following table summarizes key toxicity data for four widely known alkaloids, providing a comparative landscape for potential outcomes of future this compound studies.

AlkaloidChemical ClassAcute Oral LD50 (Rat)In Vitro Cytotoxicity (IC50)Primary Mechanism of Toxicity
Caffeine Xanthine Alkaloid192 - 367 mg/kg[3][4]~78 µg/mL (cell-dependent)[3]Central nervous system stimulant; phosphodiesterase inhibitor; adenosine receptor antagonist.[5][6]
Morphine Opioid Alkaloid212 - 882 mg/kg (mouse, strain-dependent)[7][8]Varies widely by cell type; can induce apoptosis.[9]µ-opioid receptor agonist; respiratory depression.[6]
Colchicine Tropolone Alkaloid~1.6 mg/kg (mouse, i.p.)[10]Cell-line dependent (e.g., ~10-20 nM in some cancer lines)[11]Inhibits microtubule polymerization and mitosis, leading to multi-organ failure.[10][12]
Atropine Tropane Alkaloid~75 mg/kg (mouse, i.v.)[13]>0.3125 g/L (human corneal cells)[14][15]Muscarinic acetylcholine receptor antagonist; can cause anticholinergic toxidrome.[6][16]

Experimental Protocols for a Comprehensive Toxicity Assessment

To generate the data necessary for a robust safety profile of a novel alkaloid like this compound, a tiered approach involving in vitro and in vivo assays is essential. Below are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assays

These assays are crucial for initial screening to determine a compound's toxicity at the cellular level.

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.

  • Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that is soluble in an organic solvent. The intensity of the purple color is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test alkaloid (e.g., this compound) in culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

    • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Lactate Dehydrogenase (LDH) Release Assay

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the cell membrane is compromised, LDH is released into the culture medium. The amount of LDH in the medium is proportional to the number of dead cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

    • Controls: Include a maximum LDH release control by treating some wells with a lysis buffer.[17]

    • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

    • Absorbance Reading: Measure the absorbance at 490 nm.

    • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum LDH release control.

In Vitro Genotoxicity Assays

These assays are designed to detect compounds that can induce genetic damage.

a) Bacterial Reverse Mutation Assay (Ames Test)

This test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

  • Principle: The assay determines if a test compound can cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize histidine and grow on a histidine-free medium. The test is conducted with and without a metabolic activation system (S9 mix) to assess the genotoxicity of the parent compound and its metabolites.[18][19]

  • Protocol:

    • Preparation: Mix the test compound, the bacterial tester strain, and either S9 mix or a control buffer in a test tube.

    • Plating: Pour the mixture onto a minimal glucose agar plate (lacking histidine).

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies on each plate.

    • Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

b) In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects in mammalian cells.

  • Principle: Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage.[20][21]

  • Protocol:

    • Cell Culture and Treatment: Treat cultured mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test alkaloid at various concentrations.

    • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during or after treatment.

    • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

    • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

    • Analysis: A dose-dependent increase in the frequency of micronucleated cells suggests genotoxic potential.

In Vivo Acute Oral Toxicity Study

This study provides information on the potential health hazards that may arise from a single, short-term oral exposure to a substance. The OECD Test Guideline 425 (Up-and-Down Procedure) is a commonly used method.[22]

  • Principle: Animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. This method minimizes the number of animals required while still providing a statistically robust estimate of the LD50.[22]

  • Protocol:

    • Animal Selection: Use a single sex of rodent (preferably female rats).

    • Dosing: Administer the test substance by gavage in a single dose. The initial dose is selected based on any available in vitro data or structure-activity relationships.

    • Observation: Observe the animal for signs of toxicity with special attention during the first 4 hours and then daily for 14 days.[22]

    • Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the animal dies, the dose is decreased. A typical dose progression factor is 3.2.

    • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

    • LD50 Calculation: The LD50 is calculated using the maximum likelihood method.[22]

Visualizing Experimental Workflows and Pathways

Clear visual representations of experimental processes and biological pathways are crucial for understanding and communication in research.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Novel Alkaloid (e.g., this compound) cytotoxicity Cytotoxicity Assays (MTT, LDH) start->cytotoxicity Initial Screening genotoxicity Genotoxicity Assays (Ames, Micronucleus) cytotoxicity->genotoxicity If low cytotoxicity acute_toxicity Acute Oral Toxicity (OECD 425) genotoxicity->acute_toxicity Proceed if non-genotoxic ld50 Determine LD50 acute_toxicity->ld50

Caption: Tiered approach for toxicity testing of a novel alkaloid.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway death_receptor Death Receptor (e.g., Fas, TNFR1) caspase8 Caspase-8 activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases mito Mitochondrion cyto_c Cytochrome c release mito->cyto_c bcl2 Bcl-2 family (Bax/Bad vs Bcl-2) bcl2->mito caspase9 Caspase-9 activation cyto_c->caspase9 caspase9->execution_caspases toxic_stimulus Toxic Alkaloid toxic_stimulus->death_receptor Induces toxic_stimulus->bcl2 Alters balance apoptosis Apoptosis execution_caspases->apoptosis

Caption: Simplified signaling pathways leading to apoptosis.

References

Benchmarking Synthetic Efficiency: A Comparative Analysis of Varioxepine A Total Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the total synthesis routes for the complex alkaloid Varioxepine A is currently not feasible, as no complete total synthesis of this natural product has been reported in the scientific literature to date.

This compound is a structurally intricate 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus Paecilomyces variotii.[1] Its unique molecular architecture is distinguished by an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.[1][2] This novel framework has garnered interest within the scientific community, particularly for its potent inhibitory activity against the plant-pathogenic fungus Fusarium graminearum.[1][2]

Despite the interest in its biological activity and complex structure, the total synthesis of this compound remains an unmet challenge in synthetic organic chemistry. Extensive searches of the chemical literature, including comprehensive reviews on the synthesis of oxepine-containing natural products, reveal no published accounts of a successful total synthesis.[3][4] Current research on this compound is primarily focused on its isolation from natural sources, structural elucidation using techniques such as single-crystal X-ray analysis, and the evaluation of its biological properties.[1]

The development of a synthetic route to this compound would be a significant achievement, providing access to larger quantities of the compound for further biological studies and enabling the synthesis of analogues with potentially improved properties. A future publication of a total synthesis would allow for a thorough analysis of its efficiency, including a quantitative comparison of step count, overall yield, and the practicality of the employed chemical transformations.

At such a time, a detailed comparison guide could be developed, incorporating the following elements as per the original request:

  • Data Presentation: A tabular summary of key metrics for each synthetic route, including:

    • Longest Linear Sequence

    • Overall Yield

    • Number of Stereocenters Controlled

    • Key Reagents and Conditions

    • Scalability Assessment

  • Experimental Protocols: Detailed methodologies for the pivotal chemical reactions in each synthetic pathway, providing researchers with the necessary information to replicate and build upon the published work.

  • Visualization of Synthetic Logic: Graphviz diagrams illustrating the strategic bond disconnections and the overall flow of each synthetic approach. For instance, a hypothetical retrosynthetic analysis could be visualized as follows:

G Varioxepine_A This compound Key_Intermediate_A Key Intermediate A Varioxepine_A->Key_Intermediate_A [Strategy 1] Late-stage oxidation Key_Intermediate_B Key Intermediate B Varioxepine_A->Key_Intermediate_B [Strategy 2] Biomimetic cascade Starting_Material_1 Starting Material 1 Key_Intermediate_A->Starting_Material_1 Starting_Material_2 Starting Material 2 Key_Intermediate_A->Starting_Material_2 Starting_Material_3 Starting Material 3 Key_Intermediate_B->Starting_Material_3

A hypothetical retrosynthetic analysis of this compound.

This guide will be developed and published once the first total synthesis of this compound is reported in the peer-reviewed literature. Researchers in the fields of organic synthesis, medicinal chemistry, and drug development are encouraged to monitor the literature for this significant synthetic milestone.

References

Safety Operating Guide

Navigating the Disposal of Varioxepine A: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like Varioxepine A are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a laboratory setting.

This compound is a fungal metabolite with bioactive properties.[1] While a specific Safety Data Sheet (SDS) detailing its disposal is not publicly available, its nature as a bioactive alkaloid necessitates that it be treated as hazardous chemical waste. The following procedures are based on established guidelines for the disposal of hazardous and potentially cytotoxic materials in research environments.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Waste Segregation and Containerization: A Critical First Step

Proper segregation of waste is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[2] this compound waste should be categorized and collected at the point of generation.

Waste TypeRecommended ContainerDisposal Procedure
Solid this compound Labeled, sealed, and chemically resistant container.Collect in a designated "Hazardous Solid Waste" container. Ensure the container is compatible with the chemical.
Solutions of this compound Labeled, sealed, and leak-proof liquid waste container.Collect in a designated "Hazardous Liquid Waste" container. Do not mix with incompatible solvents. The pH should be neutral (6-8) unless otherwise specified by your institution.
Contaminated Labware (e.g., pipette tips, vials) Puncture-resistant, labeled "Hazardous Solid Waste" container.Place directly into the designated solid waste container. If sharps are present, use a specific sharps container labeled for cytotoxic or chemical waste.[3][4][5]
Contaminated Personal Protective Equipment (PPE) Labeled, sealed plastic bag or container.Place gloves, disposable lab coats, and other contaminated PPE into a designated "Hazardous Solid Waste" container.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Pickup start This compound Waste Generated solid_waste Solid this compound or Contaminated Labware/PPE start->solid_waste Solid liquid_waste This compound Solution start->liquid_waste Liquid solid_container Place in Labeled 'Hazardous Solid Waste' Container solid_waste->solid_container liquid_container Place in Labeled 'Hazardous Liquid Waste' Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup

Disposal workflow for this compound waste.

Detailed Experimental Protocols for Disposal

While specific inactivation protocols for this compound are not available, the following general procedures for preparing hazardous chemical waste for disposal should be followed:

1. Solid Waste Collection:

  • Carefully place all solid this compound, contaminated labware (e.g., Eppendorf tubes, pipette tips), and disposable PPE into a designated, clearly labeled, and sealable hazardous waste container.

  • For sharps such as needles or contaminated glassware, use a designated sharps container that is puncture-resistant and appropriately labeled for chemical or cytotoxic waste.[5]

2. Liquid Waste Collection:

  • Pour this compound solutions into a designated, leak-proof, and chemically compatible liquid waste container.

  • Avoid mixing different types of chemical waste unless you are certain they are compatible.

  • Keep a log of the contents of the liquid waste container, including the approximate concentration of this compound and any solvents used.

  • Ensure the container is tightly sealed when not in use.

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Bioactive," "Potentially Toxic").

  • Include the date when waste was first added to the container.

4. Storage:

  • Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][6]

  • The SAA should be a secondary containment area to prevent spills from spreading.

  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in an SAA.[1][6]

5. Final Disposal:

  • Once the waste container is full or has been in storage for the maximum allowable time (typically 90-180 days, check your institutional policy), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

  • Do not dispose of this compound or its containers in the regular trash or down the drain.[2][7]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Essential Safety and Logistical Information for Handling Varioxepine A

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

Proper personal protective equipment is the primary line of defense against exposure to potentially hazardous compounds like Varioxepine A. The following table summarizes the recommended PPE for various handling procedures.

Operation Required Personal Protective Equipment
Compound Receipt and Storage - Nitrile or neoprene gloves (double gloving recommended)
Weighing and Solution Preparation - Chemical splash goggles or a full-face shield[3] - Lab coat or disposable gown[3] - Two pairs of chemotherapy-rated gloves[4] - Respiratory protection (e.g., N95 or higher rated respirator) if handling powder outside of a containment system[5]
In Vitro / In Vivo Dosing - Chemical splash goggles - Lab coat or disposable gown - Two pairs of chemotherapy-rated gloves
Waste Disposal - Chemical splash goggles - Lab coat or disposable gown - Heavy-duty gloves
Spill Cleanup - Full-face shield and chemical splash goggles[3] - Disposable, fluid-resistant gown[3] - Two pairs of chemotherapy-rated gloves - Shoe covers - Appropriate respiratory protection

Experimental Protocols

Safe Handling and Preparation of this compound Solutions

This protocol outlines the steps for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Appropriate solvent (e.g., DMSO)

  • Chemical-resistant vials with screw caps

  • Calibrated analytical balance

  • Chemical fume hood or other ventilated enclosure

  • Appropriate PPE (see table above)

  • Cytotoxic waste disposal container

Procedure:

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Decontaminate the work surface within the fume hood. Assemble all necessary materials.

  • Donning PPE: Put on all required PPE, including double gloves, a disposable gown, and eye protection.

  • Weighing:

    • Carefully transfer the required amount of this compound powder onto weighing paper or a weigh boat within the chemical fume hood.

    • Use caution to avoid generating dust.

    • Close the primary container of this compound immediately after weighing.

  • Solubilization:

    • Place the weighing paper or boat containing this compound into a chemical-resistant vial.

    • Using a calibrated pipette, add the appropriate volume of solvent to the vial to achieve the desired concentration.

    • Securely cap the vial.

    • Gently vortex or sonicate the vial until the compound is fully dissolved.

  • Labeling and Storage:

    • Clearly label the vial with the compound name, concentration, solvent, date, and your initials.

    • Store the stock solution at the recommended temperature, typically -20°C or -80°C, in a tightly sealed container.[6]

  • Decontamination and Waste Disposal:

    • Wipe down all surfaces and equipment used with an appropriate deactivating solution (e.g., 10% bleach solution followed by 70% ethanol).

    • Dispose of all contaminated materials, including gloves, weighing paper, pipette tips, and empty vials, in a designated cytotoxic waste container.

Operational Workflow

The following diagram illustrates the standard operational workflow for safely handling this compound.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Containment) cluster_post Post-Handling A Risk Assessment B Assemble Materials & PPE A->B C Don PPE B->C D Weigh Compound C->D E Prepare Solution D->E F Label & Store E->F G Decontaminate Workspace F->G H Dispose of Waste G->H I Doff PPE H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan

All waste generated from the handling of this compound must be treated as cytotoxic waste.

  • Solid Waste: All contaminated solid waste, including gloves, gowns, bench paper, and consumables, should be placed in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in a designated sharps container for cytotoxic waste.

All cytotoxic waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.